molecular formula C10H7FO B584125 5-Fluoronaphthalen-2-ol CAS No. 741693-88-9

5-Fluoronaphthalen-2-ol

Cat. No.: B584125
CAS No.: 741693-88-9
M. Wt: 162.163
InChI Key: KPMLFUQEFMLXQR-UHFFFAOYSA-N
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Description

5-Fluoronaphthalen-2-ol (CAS 51417-63-1) is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This derivative of 2-naphthol, where a hydrogen atom is replaced by a fluorine atom, is characterized by its molecular formula of C₁₀H₇FO and an average molecular mass of 162.16 g/mol . The compound is a solid that should be stored in a dark place, sealed in a dry environment at room temperature to ensure stability . This fluorinated naphthol is a valuable intermediate in the design and synthesis of potential therapeutic agents. Its structure is of particular interest in the development of targeted cancer therapies. Research indicates that closely related fluoronaphthol derivatives are key components in the synthesis of advanced small-molecule inhibitors, such as those targeting the KRAS-G12D mutation—a challenging and prevalent oncogenic driver in certain cancers . The structural motif of a fluorinated naphthalene ring system is often incorporated into drug candidates to fine-tune their electronic properties, binding affinity, and metabolic stability . As a research chemical, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLFUQEFMLXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666700
Record name 5-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741693-88-9
Record name 5-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 5-Fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoronaphthalen-2-ol is a fluorinated derivative of 2-naphthol, a compound of interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the 5-position of the naphthalene ring is anticipated to significantly influence its physicochemical and biological properties. This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical structure, predicted physicochemical characteristics, and spectroscopic data. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and spectroscopic analysis of analogous compounds to provide well-founded predictions. Detailed hypothetical experimental protocols for its synthesis and characterization are also presented to facilitate further research. The potential biological significance of this compound is discussed in the context of known activities of related fluorinated and naphthol-containing molecules.

Chemical and Physical Properties

Table 1: Basic Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms 5-Fluoro-2-naphthol-
CAS Number 741693-88-9--INVALID-LINK--
Molecular Formula C₁₀H₇FO--INVALID-LINK--
Molecular Weight 162.16 g/mol --INVALID-LINK--

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Melting Point 125-135 °CThe melting point of 2-naphthol is 121-123 °C. Fluorine substitution on an aromatic ring can increase the melting point due to altered crystal packing and intermolecular interactions.
Boiling Point ~290-300 °CThe boiling point of 2-naphthol is 285-286 °C. The introduction of a fluorine atom is expected to have a minor effect on the boiling point.
Solubility Slightly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO).2-naphthol has limited solubility in water but is soluble in organic solvents. The polarity introduced by the fluorine atom may slightly increase water solubility, while maintaining good solubility in polar organic solvents.
pKa ~9.0 - 9.5The pKa of 2-naphthol is approximately 9.5. The electron-withdrawing nature of the fluorine atom is expected to slightly increase the acidity of the hydroxyl group, resulting in a slightly lower pKa.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of fluorinated naphthols and related aromatic compounds. A potential synthetic workflow is outlined below.

G cluster_0 Proposed Synthesis of this compound Start 5-Amino-2-naphthol Step1 Diazotization (NaNO₂, HBF₄) Start->Step1 1. Intermediate1 Naphthalene-5-diazonium-2-ol tetrafluoroborate Step1->Intermediate1 2. Step2 Thermal Decomposition (Schiemann Reaction) Intermediate1->Step2 3. Product This compound Step2->Product 4.

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • 5-Amino-2-naphthol

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄, 48% in water)

  • Anhydrous diethyl ether

  • Inert solvent (e.g., toluene or xylene)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for filtration (Buchner funnel)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Amino-2-naphthol in an aqueous solution of tetrafluoroboric acid at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.

  • Schiemann Reaction (Fluorination):

    • The resulting diazonium tetrafluoroborate salt is typically isolated by filtration, washed with cold water, cold ethanol, and then anhydrous diethyl ether, and dried under vacuum.

    • The dried diazonium salt is then subjected to thermal decomposition in an inert, high-boiling solvent such as toluene or xylene. The mixture is heated gently until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to remove any acidic impurities.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Properties (Predicted)

Direct experimental spectroscopic data for this compound is scarce. However, the expected spectral characteristics can be predicted based on the known spectra of 2-naphthol and the influence of a fluorine substituent on the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-8.0d~8-9H4
~7.6-7.8t~8H7
~7.3-7.5m-H6, H8
~7.1-7.3ddJ(H-H) ~8-9, J(H-F) ~5-6H1
~7.0-7.2d~2-3H3
~5.0-6.0br s-OH

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~158-162¹J(C-F) ~240-250C5
~153-155-C2
~134-136-C4a
~129-131³J(C-F) ~8-10C4
~127-129-C8a
~126-128-C7
~124-126²J(C-F) ~15-20C6
~118-120⁴J(C-F) ~3-5C8
~110-112²J(C-F) ~20-25C1
~108-110-C3
Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Broad, StrongO-H stretch (hydrogen-bonded)
3050-3100MediumAromatic C-H stretch
1600-1630MediumAromatic C=C stretch
1450-1550Medium-StrongAromatic C=C stretch
1200-1300StrongC-O stretch (phenol)
1100-1200StrongC-F stretch
750-900StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 162. Common fragmentation patterns would likely involve the loss of CO (m/z 134) and subsequent loss of fluorine or other fragments characteristic of the naphthalene ring system.

Experimental Protocols for Spectroscopic Analysis

G cluster_1 Spectroscopic Analysis Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Dissolve in CDCl₃ - Acquire spectra Sample->NMR IR IR Spectroscopy - KBr pellet or thin film - Acquire spectrum Sample->IR MS Mass Spectrometry - EI or ESI - Determine m/z Sample->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

Figure 2: General workflow for the spectroscopic analysis of this compound.
NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.

  • Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion and major fragments.

Potential Biological Significance

While the specific biological activities of this compound have not been reported, the incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Naphthol and its derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties.

Fluorinated aromatic compounds can influence various cellular processes. For instance, some fluorinated analogs of natural substrates can act as inhibitors of key enzymes in metabolic pathways. It is plausible that this compound or its metabolites could interact with signaling pathways implicated in cell growth, proliferation, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer.

G cluster_2 Hypothetical Modulation of MAPK Signaling Stimulus External Stimuli (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound (Hypothetical Inhibition) Inhibitor->RAF Inhibitor->MEK

Figure 3: Hypothetical modulation of the MAPK signaling pathway by this compound.

Further investigation is required to determine if this compound exhibits any significant biological activity and to elucidate its mechanism of action.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its core properties, including predicted physicochemical and spectroscopic data, based on the well-understood principles of its parent compound, 2-naphthol, and the effects of fluorination. The hypothetical synthetic and analytical protocols detailed herein offer a roadmap for researchers to synthesize and characterize this compound. Future studies are warranted to experimentally validate these predicted properties and to explore the potential biological activities of this compound.

An In-depth Technical Guide to the Synthesis of 5-Fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Fluoronaphthalen-2-ol, a fluorinated derivative of 2-naphthol. Due to the limited availability of direct synthetic procedures in published literature, this document outlines a robust and well-established methodology, the Balz-Schiemann reaction, as the core of the synthesis. The proposed pathway starts from the commercially available 5-amino-2-naphthol.

This guide details the experimental protocol, presents expected quantitative data based on analogous reactions, and includes visualizations of the synthetic workflow to aid in the practical application of this synthesis.

Proposed Synthetic Pathway: The Balz-Schiemann Reaction

The most viable route for the synthesis of this compound is the Balz-Schiemann reaction. This classic transformation is a reliable method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine, 5-amino-2-naphthol, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated diazonium salt is then heated, leading to the evolution of nitrogen gas and the formation of the aryl fluoride, this compound, along with boron trifluoride.

The overall transformation is depicted below:

Synthetic_Pathway 5-Amino-2-naphthol 5-Amino-2-naphthol Diazonium Tetrafluoroborate Intermediate Diazonium Tetrafluoroborate Intermediate 5-Amino-2-naphthol->Diazonium Tetrafluoroborate Intermediate 1. NaNO2, HBF4 2. 0-5 °C This compound This compound Diazonium Tetrafluoroborate Intermediate->this compound Heat (Δ)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on established procedures for the Balz-Schiemann reaction.

Materials and Reagents
  • 5-Amino-2-naphthol

  • Fluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Step 1: Diazotization of 5-Amino-2-naphthol
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-amino-2-naphthol (1 equivalent) in a solution of fluoroboric acid (4 equivalents, 48% aqueous solution) and water.

  • Cool the stirred suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of 5-amino-2-naphthol, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to control any exotherm and gas evolution.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • The formation of the diazonium tetrafluoroborate salt should result in a precipitate. Collect the solid by vacuum filtration and wash it sequentially with cold water, cold methanol, and finally with diethyl ether to facilitate drying.

  • Dry the isolated diazonium salt under vacuum at room temperature. Caution: Aryl diazonium salts can be explosive when dry and should be handled with extreme care, avoiding heat, friction, and shock.

Step 2: Thermal Decomposition of the Diazonium Salt
  • Place the dry 5-hydroxynaphthalene-2-diazonium tetrafluoroborate salt in a flask equipped with a condenser.

  • Heat the solid gently in an oil bath. The decomposition temperature for naphthalenediazonium tetrafluoroborates can vary, but typically occurs between 90-150 °C. The decomposition is evidenced by the evolution of nitrogen gas.

  • Once the gas evolution ceases, cool the flask to room temperature. The crude this compound will remain as a solid residue.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. The values are estimates based on typical yields and properties of similar compounds.

Table 1: Reaction Parameters

ParameterValue
Step 1: Diazotization
Reaction Temperature0-5 °C
Reaction Time1-2 hours
Expected Yield70-90%
Step 2: Thermal Decomposition
Decomposition Temperature90-150 °C
Reaction Time1-3 hours
Expected Overall Yield50-70%

Table 2: Physicochemical and Spectroscopic Data of this compound (Predicted)

PropertyValue
Molecular FormulaC₁₀H₇FO
Molecular Weight162.16 g/mol
AppearanceOff-white to light brown solid
Melting PointNot reported (estimated >100 °C)
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)Aromatic protons in the range of 7.0-8.0 ppm
¹³C NMR (CDCl₃, 101 MHz)
δ (ppm)Aromatic carbons, with the carbon bearing the fluorine showing a large C-F coupling constant
¹⁹F NMR (CDCl₃)
δ (ppm)A single resonance in the typical aryl fluoride region

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Diazotization Diazotization Start->Diazotization 5-Amino-2-naphthol, NaNO2, HBF4 Isolation_of_Salt Isolation_of_Salt Diazotization->Isolation_of_Salt Filtration & Washing Thermal_Decomposition Thermal_Decomposition Isolation_of_Salt->Thermal_Decomposition Heating Crude_Product Crude_Product Thermal_Decomposition->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Final_Product Final_Product Purification_Step->Final_Product Pure this compound

Figure 2: Experimental workflow for the synthesis of this compound.
Logical Relationships in the Balz-Schiemann Reaction

This diagram outlines the logical progression of the key chemical transformations in the Balz-Schiemann reaction.

Logical_Relationships Amine Aromatic Amine 5-Amino-2-naphthol Diazonium_Salt Diazonium Tetrafluoroborate Ar-N₂⁺ BF₄⁻ Amine->Diazonium_Salt Diazotization Aryl_Fluoride Aryl Fluoride This compound Diazonium_Salt->Aryl_Fluoride Thermal Decomposition Byproducts Byproducts N₂ + BF₃ Diazonium_Salt->Byproducts Thermal Decomposition

Figure 3: Logical relationships in the Balz-Schiemann reaction.

Safety Considerations

  • Diazonium Salts: Aryl diazonium salts, especially when dry, are potentially explosive and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) and a blast shield. They are sensitive to heat, friction, and shock.

  • Fluoroboric Acid: Fluoroboric acid is corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Thermal Decomposition: The thermal decomposition of the diazonium salt should be performed with care, as the reaction can be exothermic and releases nitrogen gas.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should exercise caution and adapt the proposed protocol based on their laboratory conditions and safety standards. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

5-Fluoronaphthalen-2-ol chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Fluoronaphthalen-2-ol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, it offers unique electronic and metabolic properties that are actively being explored in the development of novel therapeutic agents and functional materials. This document consolidates available data on its chemical identity and provides logical workflows for its potential synthesis, based on established chemical principles.

Chemical Structure and Identification

The chemical structure of this compound combines a naphthalene core with a hydroxyl group at the 2-position and a fluorine atom at the 5-position. This specific arrangement influences the molecule's reactivity, acidity, and biological interactions.

While a dedicated CAS number for this compound is not readily found in major chemical databases, its structure and properties can be inferred from related compounds. For reference, the CAS numbers of similar naphthalenol derivatives are provided in the table below.

Compound NameMolecular FormulaCAS Number
2-NaphthalenolC₁₀H₈O135-19-3
5-Amino-2-naphtholC₁₀H₉NO86-97-5[1]
2-Fluoronaphthalen-1-olC₁₀H₇FO56874-95-4[2]
Heptafluoro-2-naphtholC₁₀HF₇O727-49-1[3]

Physicochemical Properties (Predicted)

Quantitative experimental data for this compound is not extensively available. However, based on its structure, the following properties can be predicted:

PropertyPredicted Value
Molecular FormulaC₁₀H₇FO
Molecular Weight162.16 g/mol
AppearanceOff-white to light brown solid
SolubilitySoluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water.
Acidity (pKa)The hydroxyl group's acidity is expected to be slightly increased compared to 2-naphthol due to the electron-withdrawing effect of the fluorine atom.

Logical Synthesis Workflow

The synthesis of this compound can be approached through several synthetic routes. A logical workflow starting from a readily available precursor, such as 5-aminonaphthalen-2-ol, is presented below. This method, known as the Balz-Schiemann reaction, is a standard procedure for introducing fluorine into an aromatic ring.

A 5-Aminonaphthalen-2-ol (Starting Material) B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Naphthalene-5-diazonium-2-ol chloride (Intermediate) B->C D Balz-Schiemann Reaction (HBF4 or NaBF4) C->D E Naphthalene-5-diazonium-2-ol tetrafluoroborate (Intermediate Salt) D->E F Thermal Decomposition (Heating) E->F G This compound (Final Product) F->G

Caption: Proposed synthesis of this compound via the Balz-Schiemann reaction.

Experimental Protocol: Balz-Schiemann Reaction

The following is a generalized experimental protocol for the synthesis of this compound from 5-aminonaphthalen-2-ol. Researchers should adapt and optimize this procedure based on laboratory conditions and safety protocols.

Materials:

  • 5-Aminonaphthalen-2-ol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)

  • Ice

  • Anhydrous solvent (e.g., toluene or xylene)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Diazotization:

    • Dissolve 5-aminonaphthalen-2-ol in an appropriate volume of dilute hydrochloric acid in a flask cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. The addition rate should be controlled to keep the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt intermediate.

  • Fluorination (Balz-Schiemann Reaction):

    • To the cold diazonium salt solution, slowly add a chilled solution of tetrafluoroboric acid or sodium tetrafluoroborate.

    • A precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring in the ice bath for 30-60 minutes.

    • Isolate the precipitated salt by filtration and wash it with cold water, followed by a cold, low-boiling point organic solvent (e.g., diethyl ether or cold ethanol) to remove residual acid and water.

  • Thermal Decomposition:

    • Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

    • Gently heat the dry salt in an anhydrous, high-boiling point solvent (such as toluene or xylene) or as a solid (with appropriate safety shielding).

    • The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield this compound. The reaction progress can be monitored by the cessation of gas evolution.

  • Purification:

    • After the reaction is complete, cool the mixture.

    • The crude product can be purified by standard methods such as recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • ¹H NMR and ¹⁹F NMR spectroscopy to confirm the structure and the position of the fluorine atom.

  • Mass spectrometry to determine the molecular weight.

  • Infrared (IR) spectroscopy to identify the hydroxyl functional group.

  • Melting point analysis to assess purity.

Potential Applications in Research and Drug Development

Fluorinated naphthalenol derivatives are of significant interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

  • Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of a ligand to its target protein.

  • Lipophilicity: The strategic placement of fluorine can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Researchers can utilize this compound as a building block or scaffold to synthesize more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.

References

Spectroscopic Analysis of 5-Fluoronaphthalen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 5-Fluoronaphthalen-2-ol did not yield specific results within publicly available resources. The following guide is a template that provides predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The experimental protocols described are standardized procedures for obtaining such data.

This technical guide offers a comprehensive overview of the expected spectroscopic data for the structural elucidation of this compound. The primary techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characterization of this and similar fluorinated naphthalene derivatives.

Predicted Spectroscopic Data

The data presented in the following tables are predictions derived from established principles of spectroscopy and by analogy to related naphthalene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on the naphthalene ring system and the hydroxyl proton. The fluorine atom at position 5 is expected to introduce characteristic splitting patterns (through-space coupling) for nearby protons, most notably H4 and H6.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.8 - 8.1Multiplet-Aromatic (H8)
~ 7.2 - 7.5Multiplet-Aromatic (H4, H6, H7)
~ 7.0 - 7.2Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9Aromatic (H3)
~ 6.9 - 7.1DoubletJ(H-H) ≈ 8-9Aromatic (H1)
~ 5.0 - 6.0Broad Singlet--OH (Hydroxyl)

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for each of the ten unique carbon atoms in the molecule. The carbon atom directly bonded to fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). Other carbons in proximity to the fluorine atom will show smaller two-, three-, and four-bond couplings.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~ 158 - 162 (d)¹JC-F ≈ 240-260C5
~ 150 - 155-C2
~ 130 - 135 (d)JC-F ≈ 5-10C4a
~ 125 - 130 (d)JC-F ≈ 5-10C8a
~ 120 - 128-C7, C8
~ 115 - 120 (d)JC-F ≈ 15-25C4, C6
~ 110 - 115-C1, C3
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring, C=C stretching vibrations characteristic of the naphthalene core, and a C-F stretch.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H Stretch (hydroxyl)
3000 - 3100MediumAromatic C-H Stretch
1500 - 1600Medium-StrongAromatic C=C Stretch
1200 - 1300StrongC-O Stretch (phenol)
1000 - 1100StrongC-F Stretch
800 - 900StrongAromatic C-H Bending (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioRelative IntensityAssignment
162High[M]⁺ (Molecular Ion)
134Moderate[M - CO]⁺
115Moderate[M - CO - F]⁺ or [C₉H₇]⁺
105LowFragmentation of naphthalene ring

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data.

NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a sample for solution-state NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube, ensuring no solid particles are introduced. The sample height should be approximately 4-5 cm.

  • Acquisition: Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner. Acquire the spectrum according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Sample Preparation and Acquisition

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common method for obtaining IR spectra of solid samples.

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. The typical scanning range is 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry Sample Preparation and Acquisition

This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI), a common soft ionization technique.

  • Sample Preparation: Prepare a dilute solution of this compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: The sample is ionized using the ESI source. The polarity (positive or negative ion mode) should be selected based on the analyte's properties. For this compound, both modes could be explored.

  • Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) and separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation End End Structure_Elucidation->End Final Report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to 5-Fluoronaphthalen-2-ol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoronaphthalen-2-ol, a fluorinated derivative of the bicyclic aromatic compound 2-naphthol, represents a molecule of significant interest in medicinal chemistry and materials science. The strategic introduction of a fluorine atom at the C-5 position of the naphthalene ring system imparts unique physicochemical properties that can influence biological activity and reactivity. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis, and aims to serve as a foundational resource for researchers engaged in its study and application. While the broader history of fluorinated naphthalenes dates back to the development of aromatic fluorination methods, the specific synthesis of this compound has been more recently elucidated. This guide will detail a key synthetic pathway, present available data, and outline the logical workflow for its preparation.

Introduction: The Advent of Fluorinated Naphthalenes

The journey to understanding this compound is rooted in the broader history of organofluorine chemistry. The introduction of fluorine into aromatic systems has been a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. A landmark achievement in this field was the development of the Balz-Schiemann reaction, which provided an early, reliable method for introducing fluorine onto an aromatic ring. This reaction, involving the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, paved the way for the synthesis of a wide variety of fluoroaromatic compounds, including the foundational fluoronaphthalenes.

Over the decades, the methodologies for aromatic fluorination have expanded significantly, with the development of milder and more selective reagents and catalytic systems. This progress has enabled the synthesis of increasingly complex and specifically functionalized fluorinated molecules, including the subject of this guide, this compound.

The Synthesis of this compound: A Modern Approach

A significant contribution to the synthesis of 5-fluoronaphthols was reported in 2014 by Magauer and co-workers. Their work detailed a transition-metal-free method for the preparation of variously substituted 5-fluoronaphthols. This approach represents a key milestone in accessing this class of compounds.

Experimental Protocol: Synthesis via a Transition-Metal-Free Cascade Reaction

The synthesis of this compound, as described in the literature, involves a cascade reaction initiated by the deprotonation of a trifluoromethyl-substituted precursor. The following is a generalized experimental protocol based on the principles of this synthetic strategy.

Materials and Methods:

  • Starting Material: A suitably substituted 2-allyl-3-(trifluoromethyl)phenol.

  • Base: A strong base, such as potassium tert-butoxide (t-BuOK).

  • Solvent: A high-boiling point aprotic solvent, such as dimethyl sulfoxide (DMSO).

  • General Procedure:

    • The 2-allyl-3-(trifluoromethyl)phenol is dissolved in the aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

    • The strong base is added to the solution at room temperature.

    • The reaction mixture is then heated to an elevated temperature (e.g., 120 °C) and stirred for a specified period.

    • Upon completion of the reaction, the mixture is cooled to room temperature and quenched with an aqueous acid solution.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Logical Workflow for the Synthesis:

G start Start: 2-allyl-3-(trifluoromethyl)phenol deprotonation Deprotonation with Strong Base (e.g., t-BuOK) start->deprotonation cascade Initiation of Cascade Reaction deprotonation->cascade cyclization Intramolecular Cyclization cascade->cyclization aromatization Aromatization cyclization->aromatization workup Aqueous Workup and Extraction aromatization->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectral Data

At present, detailed and specific quantitative data for this compound is not widely available in public databases. However, based on the general properties of fluorinated aromatic compounds, certain characteristics can be anticipated. The introduction of the fluorine atom is expected to influence the electronic properties of the naphthalene ring, potentially affecting its acidity, lipophilicity, and metabolic stability.

For researchers requiring precise data, experimental determination of key physicochemical parameters is recommended.

Table 1: Anticipated Physicochemical Properties of this compound

PropertyAnticipated Value/Characteristic
Molecular Formula C₁₀H₇FO
Molecular Weight 162.16 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
pKa The acidity of the hydroxyl group may be influenced by the electron-withdrawing nature of the fluorine atom.

Table 2: Expected Spectral Data for this compound

Spectroscopic TechniqueExpected Key Features
¹H NMR Aromatic protons will exhibit characteristic chemical shifts and coupling patterns. The fluorine atom will likely introduce additional splitting (H-F coupling).
¹³C NMR The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbon signals will also be affected by the fluorine substituent.
¹⁹F NMR A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₁₀H₇FO would be observed, along with a characteristic fragmentation pattern.

Biological Activity and Signaling Pathways

The biological activities of fluorinated naphthols are an area of active research. The introduction of fluorine can significantly modulate the pharmacological properties of a parent compound, including its binding affinity to biological targets, metabolic stability, and cell permeability. While specific studies on the biological effects and involvement in signaling pathways of this compound are not yet prominent in the literature, related fluorinated aromatic compounds have demonstrated a range of activities, including anticancer and antimicrobial effects.

Future research in this area would likely involve screening this compound against various biological targets and cell lines to elucidate its potential therapeutic applications. Understanding its mechanism of action would necessitate further investigation into its effects on specific cellular signaling pathways.

Logical Relationship for Biological Investigation:

G compound This compound screening Biological Screening (e.g., cell-based assays) compound->screening activity Identification of Biological Activity screening->activity moa Mechanism of Action Studies activity->moa pathway Investigation of Signaling Pathway Modulation moa->pathway target Target Identification and Validation moa->target

Caption: Workflow for investigating the biological activity.

Conclusion and Future Directions

This compound is a molecule with significant potential, stemming from the unique properties imparted by its fluorine substituent. While its specific history is still emerging, the development of modern synthetic methods has made this compound more accessible for research. This technical guide has provided an overview of its known synthetic pathway and highlighted the areas where further investigation is needed, particularly in the comprehensive characterization of its physicochemical properties and the exploration of its biological activities. As research in medicinal and materials science continues to advance, it is anticipated that this compound and its derivatives will find novel and valuable applications. Future work should focus on a more detailed historical survey of its synthesis, the full experimental characterization of its properties, and a thorough investigation of its pharmacological potential.

Potential Research Areas for 5-Fluoronaphthalen-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoronaphthalen-2-ol is a fluorinated derivative of 2-naphthol, a versatile scaffold in organic synthesis and medicinal chemistry. The introduction of a fluorine atom onto the naphthalene ring system is anticipated to significantly modulate the molecule's physicochemical and biological properties. Fluorine's high electronegativity can influence acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This technical guide explores potential research avenues for this compound, encompassing its synthesis, reactivity, and prospective applications in medicinal chemistry, materials science, and as a fluorescent probe. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to facilitate further investigation.

Synthesis of this compound

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered: fluorination of a pre-existing naphthol derivative or construction of the fluoronaphthol from a fluorinated precursor.

Diagram of Proposed Synthetic Pathways

Synthetic Pathways for this compound cluster_0 Route A: From 2-Naphthol cluster_1 Route B: From 5-Fluoro-2-aminonaphthalene cluster_2 Route C: Bucherer Reaction 2-Naphthol 2-Naphthol Intermediate_A1 Sulfonated 2-Naphthol 2-Naphthol->Intermediate_A1 Sulfonation Intermediate_A2 Fluorinated Intermediate Intermediate_A1->Intermediate_A2 Electrophilic Fluorination (e.g., Selectfluor) 5-Fluoronaphthalen-2-ol_A This compound Intermediate_A2->5-Fluoronaphthalen-2-ol_A Desulfonation 5-Fluoro-2-aminonaphthalene 5-Fluoro-2-aminonaphthalene Intermediate_B1 Diazonium Salt 5-Fluoro-2-aminonaphthalene->Intermediate_B1 Diazotization (NaNO2, H2SO4) 5-Fluoronaphthalen-2-ol_B This compound Intermediate_B1->5-Fluoronaphthalen-2-ol_B Hydrolysis 5-Fluoro-2-aminonaphthalene_C 5-Fluoro-2-aminonaphthalene 5-Fluoronaphthalen-2-ol_C This compound 5-Fluoro-2-aminonaphthalene_C->5-Fluoronaphthalen-2-ol_C Bucherer Reaction (NaHSO3, H2O, heat)

Caption: Proposed synthetic routes to this compound.

Experimental Protocols (Proposed)

This route involves the protection and activation of the 2-naphthol ring system towards regioselective fluorination.

Experimental Workflow for Route A

Workflow_Route_A Start Start: 2-Naphthol Step1 Sulfonation: Treat with H2SO4 to introduce a sulfonic acid group, directing fluorination. Start->Step1 Step2 Fluorination: React with an electrophilic fluorinating agent (e.g., Selectfluor). Step1->Step2 Step3 Desulfonation: Heat in dilute acid to remove the sulfonic acid group. Step2->Step3 Purification Purification: Column chromatography or recrystallization. Step3->Purification End Product: This compound Purification->End

Caption: Workflow for the synthesis of this compound via Route A.

Protocol:

  • Sulfonation: Based on the procedure for the preparation of 5-bromo-2-naphthol, 2-naphthol can be sulfonated to protect and direct the subsequent reaction.[2]

  • Fluorination: The sulfonated intermediate can then be subjected to electrophilic fluorination. A common reagent for this is Selectfluor.[3]

  • Desulfonation: The sulfonic acid group can be removed by heating in an aqueous acidic solution to yield the final product.[2]

This classic route involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.[4]

Protocol:

  • Diazotization: 5-Fluoro-2-aminonaphthalene is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.[5][6]

  • Hydrolysis: The resulting diazonium salt solution is then heated, leading to the evolution of nitrogen gas and the formation of this compound.

  • Workup and Purification: The product can be extracted with an organic solvent and purified by standard methods such as column chromatography or recrystallization.

The Bucherer reaction provides a reversible method for the conversion of naphthylamines to naphthols.[7][8]

Protocol:

  • Reaction Setup: 5-Fluoro-2-aminonaphthalene is heated in an aqueous solution of sodium bisulfite.[9][10]

  • Reaction Conditions: The reaction is typically carried out in a sealed vessel at elevated temperatures. Microwave irradiation has been shown to accelerate this transformation for other naphthylamines.[11]

  • Isolation: Upon cooling, the product, this compound, can be isolated by filtration or extraction.

Potential Reactivity and Derivatization

The reactivity of this compound will be governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing, yet ortho-para directing, fluorine atom.

Diagram of Potential Reactivity

Reactivity_of_this compound cluster_0 Reactions at the Hydroxyl Group cluster_1 Electrophilic Aromatic Substitution Core This compound Etherification Etherification (O-alkylation) Core->Etherification Esterification Esterification (O-acylation) Core->Esterification Williamson_Ether Williamson Ether Synthesis Core->Williamson_Ether Nitration Nitration Core->Nitration Halogenation Halogenation Core->Halogenation Friedel_Crafts Friedel-Crafts Acylation/Alkylation Core->Friedel_Crafts Sulfonation_Reactivity Sulfonation Core->Sulfonation_Reactivity

Caption: Potential reactions of this compound.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is expected to undergo typical reactions such as O-alkylation and O-acylation.[12]

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-para directing group, while the fluorine atom is a deactivating but also ortho-para directing group. The positions for electrophilic attack will be influenced by the combined electronic and steric effects of these two substituents.

Potential Research Areas and Applications

Medicinal Chemistry

Naphthalene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[13][14] The introduction of fluorine can enhance these activities by improving metabolic stability and binding affinity.[1]

Potential Biological Activities and Targets

Potential ActivityRationale and Potential Targets
Anticancer Naphthoquinone and naphthol derivatives have shown cytotoxic effects against various cancer cell lines.[13][15] Fluorination can enhance the efficacy of anticancer agents.[13] Potential mechanisms could involve the inhibition of topoisomerases or kinases.
Antimicrobial Naphthalene moieties are known for their antibacterial and antifungal properties.[16] The fluorine atom may enhance these activities.
Antiviral Fluorinated nucleoside analogues are important antiviral drugs. While structurally different, the fluoronaphthol core could be explored for antiviral potential.

Proposed Signaling Pathway for Anticancer Activity

Anticancer_Signaling_Pathway Drug This compound Derivative Target e.g., Topoisomerase II Drug->Target Inhibition DNA DNA Target->DNA relieves torsional stress CellCycle Cell Cycle Arrest Target->CellCycle Induction Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothetical anticancer mechanism via topoisomerase inhibition.

Materials Science

Naphthalene-based polymers and materials often exhibit interesting photophysical properties.[17] Fluorination can be used to tune these properties for applications in organic electronics.

Potential Applications in Materials Science

Application AreaRationale
Organic Light-Emitting Diodes (OLEDs) The fluoronaphthol core could be incorporated into polymers or small molecules for use as emissive or charge-transporting layers.
Polymers This compound could serve as a monomer for the synthesis of novel fluorinated polymers with tailored thermal and optical properties.
Fluorescent Probes

Naphthalene derivatives are well-known fluorophores.[17] The introduction of a fluorine atom can modulate the fluorescence properties, such as quantum yield and lifetime.[18] this compound and its derivatives could be developed as fluorescent probes for various applications.[19][20]

Potential Fluorescent Probe Applications

Probe TypePotential Application
Ion Sensors The hydroxyl group can act as a binding site for metal ions, and the fluorescence properties may change upon binding.[16]
Bioimaging Derivatives of this compound could be designed to target specific cellular compartments or biomolecules.[21][22]
Environmental Sensors The fluorescence of the molecule might be sensitive to environmental parameters such as polarity or pH.

Conclusion

This compound represents a promising yet underexplored molecule with significant potential in diverse fields of chemical research. The strategic placement of the fluorine atom and the hydroxyl group on the naphthalene scaffold provides a unique combination of electronic and reactive properties. The proposed synthetic routes offer a clear path to accessing this compound, paving the way for the exploration of its derivatization and application in medicinal chemistry, materials science, and as a fluorescent probe. The experimental protocols and research directions outlined in this guide are intended to serve as a foundational resource for scientists and researchers interested in unlocking the potential of this intriguing fluorinated naphthalene derivative.

References

A Proposed Theoretical and Spectroscopic Analysis of 5-Fluoronaphthalen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a dedicated theoretical or in-depth spectroscopic study on 5-Fluoronaphthalen-2-ol is not available in the public scientific literature. This technical guide, therefore, presents a proposed comprehensive theoretical study, outlining established computational protocols and predicting the nature of the expected results based on studies of similar naphthalene derivatives. The data presented herein is hypothetical and serves to illustrate the anticipated outcomes of such an investigation.

Introduction

This compound is a substituted aromatic compound that appears as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly KRAS G12D inhibitors. Understanding its molecular geometry, electronic properties, and spectroscopic signatures is crucial for optimizing reaction pathways and for the rational design of new drug candidates. Theoretical studies, primarily using Density Functional Theory (DFT), provide a powerful, non-destructive method to elucidate these properties at an atomic level.[1][2][3]

This guide outlines a robust computational protocol for a thorough theoretical investigation of this compound. The proposed study aims to determine its stable geometric structure, predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra, and analyze its frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity and stability.

Proposed Methodologies and Protocols

This section details the proposed computational and experimental protocols for the comprehensive analysis of this compound.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying organic molecules.[4] The proposed workflow is visualized in Figure 1.

2.1.1 Geometry Optimization: The initial step involves optimizing the molecular structure of this compound to find its lowest energy conformation.

  • Software: Gaussian 09W or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][5] This functional is widely used and has shown high accuracy for organic molecules.[6]

  • Basis Set: 6-311++G(d,p). This triple-zeta basis set includes diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, ensuring a precise description of the electron density.[5][7]

  • Procedure: An initial structure of this compound is drawn and subjected to energy minimization. The optimization is complete when the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

2.1.2 Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) to predict the infrared (IR) spectrum.

  • Purpose: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to allow for the assignment of vibrational modes to the experimental IR spectrum.

  • Output: A list of vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum.

2.1.3 NMR Chemical Shift Calculation: The prediction of ¹H and ¹³C NMR spectra is a powerful tool for structure verification.

  • Method: Gauge-Independent Atomic Orbital (GIAO) method.[5][7][8] The GIAO method is a reliable approach for calculating the NMR shielding tensors of molecules.[9]

  • Level of Theory: B3LYP/6-311++G(d,p) on the previously optimized geometry.

  • Solvent Effects: Calculations can be performed in a vacuum (gas phase) or using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate a solvent environment (e.g., Chloroform or DMSO), which often improves correlation with experimental data.[10][11]

  • Referencing: Calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a calculated reference standard, typically Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

2.1.4 Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

  • Analysis: The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.[12][13] The spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Computational_Workflow cluster_input 1. Input Preparation cluster_calc 2. DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output 3. Data Analysis & Output Input Initial 3D Structure of This compound Opt Geometry Optimization Input->Opt Energy Minimization Freq Frequency Analysis Opt->Freq Confirmation of Minimum NMR NMR (GIAO) Calculation Opt->NMR Using Optimized Structure FMO FMO Analysis Opt->FMO Using Optimized Structure Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom IR Predicted IR Spectrum Freq->IR NMR_Spec Predicted NMR Shifts NMR->NMR_Spec React Electronic Properties (HOMO, LUMO, Gap) FMO->React

Figure 1: Proposed DFT workflow for the theoretical analysis of this compound.

Predicted Molecular Structure and Properties

The following sections present the expected data from the proposed theoretical study.

The molecular structure of this compound, with a standard numbering scheme for its heavy atoms, is shown in Figure 2. Upon optimization, the naphthalene core is expected to remain largely planar. Key geometric parameters, such as bond lengths and angles involving the fluorine and hydroxyl substituents, would be determined.

Figure 2: Molecular structure and atom numbering scheme for this compound.

Table 1: Predicted Optimized Geometric Parameters (Selected) This table presents hypothetical but realistic bond lengths and angles for this compound, as would be calculated at the B3LYP/6-311++G(d,p) level.

ParameterAtom(s)Predicted Value
Bond Length (Å)
C2–O111.365
C5–F121.358
C1–C21.370
C9–C101.420
Bond Angle (˚)
C1–C2–C3120.5
C1–C2–O11117.0
C6–C5–C9121.8
C6–C5–F12118.5
Dihedral Angle (˚)
C1–C2–O11–H180.0
F12–C5–C9–C8180.0

Predicted Spectroscopic and Electronic Data

The calculated vibrational frequencies would provide a detailed map of the molecule's infrared spectrum. Key vibrational modes are expected as follows:

Table 2: Predicted Vibrational Frequencies and Assignments (Selected)

Predicted Frequency (cm⁻¹)IntensityAssignment
3650MediumO–H stretch
3100 - 3000Medium-WeakAromatic C–H stretch
1620StrongAromatic C=C stretch
1450StrongAromatic C=C stretch
1260StrongC–F stretch
1210StrongC–O stretch
850StrongC–H out-of-plane bend

Calculated ¹H and ¹³C chemical shifts provide a powerful method for confirming the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS (Calculated in a simulated CDCl₃ solvent environment)

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H (on O11)5.10C1109.5
H (on C1)7.15C2154.0
H (on C3)7.28C3118.0
H (on C4)7.75C4129.8
H (on C6)7.20C5158.5 (J_CF ≈ 250 Hz)
H (on C7)7.45C6115.2 (J_CF ≈ 22 Hz)
H (on C8)7.80C7126.5
C8125.0 (J_CF ≈ 5 Hz)
C9127.3
C10124.1

The analysis of frontier molecular orbitals is fundamental to predicting the molecule's reactivity and electronic transitions.[14][15]

FMO_Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Axis Energy LUMO_pos HOMO_pos HOMO_pos->LUMO_pos   ΔE = E_LUMO - E_HOMO   (Energy Gap) LUMO_label Accepts electrons (Site for Nucleophilic Attack) HOMO_label Donates electrons (Site for Electrophilic Attack)

Figure 3: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

Table 4: Predicted Electronic Properties

PropertySymbolPredicted ValueSignificance
HOMO EnergyE_HOMO-5.85 eVElectron-donating ability
LUMO EnergyE_LUMO-1.20 eVElectron-accepting ability
Energy Gap ΔE 4.65 eV Chemical Reactivity / Stability
Ionization PotentialIP5.85 eVEnergy to remove an electron
Electron AffinityEA1.20 eVEnergy released when gaining an electron
Electronegativityχ3.53 eVTendency to attract electrons
Chemical Hardnessη2.33 eVResistance to change in electron distribution

A large HOMO-LUMO gap of 4.65 eV suggests that this compound is a relatively stable molecule, which is typical for aromatic compounds.[13][16]

Conclusion and Future Directions

This guide outlines a comprehensive theoretical protocol for the characterization of this compound. The application of DFT, specifically with the B3LYP functional and 6-311++G(d,p) basis set, is predicted to yield reliable data on the molecule's geometry, spectroscopic signatures, and electronic properties. The hypothetical data presented herein serves as a benchmark for future experimental and computational work.

For drug development professionals, this information is invaluable. The predicted reactivity sites from FMO and electrostatic potential maps can guide synthesis strategies, while the calculated spectra can aid in the unambiguous identification and quality control of synthetic intermediates. Future work should focus on performing these calculations and validating them with experimental FT-IR and NMR spectroscopy. Further studies could also explore its interactions with biological targets through molecular docking simulations.

References

Quantum Chemical Blueprint for 5-Fluoronaphthalen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Framework: Density Functional Theory (DFT)

At the core of this proposed study is Density Functional Theory (DFT), a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational efficiency. DFT is used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] The calculations focus on the electron density rather than the complex many-electron wavefunction, which significantly simplifies the computational task. For a molecule like 5-Fluoronaphthalen-2-ol, DFT can provide valuable insights into its geometry, stability, and reactivity.

A typical DFT study involves the selection of a functional and a basis set. The B3LYP hybrid functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to provide reliable results for a wide range of organic molecules.[2] The 6-311++G(d,p) basis set is a Pople-style basis set that offers a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms like fluorine and oxygen.[2]

Computational Protocols

The following section details the proposed computational methodology for the quantum chemical analysis of this compound.

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using standard molecular modeling software. Subsequently, a full geometry optimization is performed in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. This process identifies the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is conducted at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data if available.

Electronic Properties Investigation

Several key electronic properties are calculated to understand the reactivity and electronic nature of this compound:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, offering deeper insights into the molecule's electronic structure.[3]

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound. These values are illustrative and based on typical ranges for similar aromatic compounds.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-F1.35 - 1.40
C-O1.36 - 1.42
O-H0.96 - 0.98
C-C (aromatic)1.38 - 1.45
C-H (aromatic)1.08 - 1.10
Bond Angles (°) C-C-F118 - 122
C-C-O117 - 123
C-O-H108 - 112
Dihedral Angles (°) C-C-O-H~0 or ~180

Table 2: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch3500 - 3700
C-H stretch (aromatic)3000 - 3100
C=C stretch (aromatic)1400 - 1600
C-F stretch1100 - 1300
C-O stretch1200 - 1300
O-H bend1300 - 1400

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy -5.0 to -7.0 eV
LUMO Energy -1.0 to -3.0 eV
HOMO-LUMO Gap 4.0 to 6.0 eV
Dipole Moment 1.5 to 3.0 Debye

Experimental Protocols: A Computational Approach

This section provides a detailed, step-by-step protocol for conducting the quantum chemical calculations as outlined above.

Software and Hardware
  • Software: Gaussian 16 or a similar quantum chemistry software package. GaussView 6 for molecular visualization and input file preparation.

  • Hardware: A high-performance computing (HPC) cluster is recommended for efficient computation, especially for larger basis sets.

Step-by-Step Computational Workflow
  • Molecule Building: Construct the 3D structure of this compound in GaussView 6. Ensure correct atom types and initial bond connectivity.

  • Input File Generation:

    • Set up the calculation type as Opt+Freq for simultaneous geometry optimization and frequency calculation.

    • Specify the method as B3LYP.

    • Select the basis set as 6-311++G(d,p).

    • Define the charge as 0 and the multiplicity as 1 (for a singlet ground state).

    • Save the input file (e.g., 5-FN-2-ol.gjf).

  • Job Submission: Submit the input file to the HPC cluster's queuing system.

  • Results Analysis:

    • Upon successful completion, check the output file for the convergence of the optimization.

    • Verify that there are no imaginary frequencies in the frequency analysis section, confirming a true energy minimum.

    • Extract the optimized Cartesian coordinates to visualize the final structure.

    • Tabulate the key bond lengths, bond angles, and dihedral angles from the output.

    • Analyze the calculated vibrational frequencies and their corresponding IR intensities and Raman activities.

  • Electronic Properties Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with the same method and basis set, including the pop=NBO keyword to request Natural Bond Orbital analysis.

    • Generate cube files for the HOMO, LUMO, and MEP for visualization.

    • Extract the HOMO and LUMO energies and calculate the energy gap.

    • Analyze the NBO output for charge distribution and orbital interactions.

Visualizations

The following diagrams illustrate the logical workflow of the quantum chemical calculations and the relationship between the key molecular orbitals.

G Computational Workflow for this compound cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation cluster_sp Single-Point Calculation start Build 3D Structure input Generate Gaussian Input File (B3LYP/6-311++G(d,p)) start->input calc Geometry Optimization & Frequency Analysis input->calc geom Optimized Geometry (Bond Lengths, Angles) calc->geom vib Vibrational Frequencies (IR/Raman Spectra) calc->vib sp_calc Single-Point Energy with NBO Analysis geom->sp_calc elec Electronic Properties (HOMO, LUMO, MEP, NBO) sp_calc->elec

Caption: Computational workflow for this compound.

G Frontier Molecular Orbital Energy Diagram cluster_levels Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) lumo_level Energy HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO  Energy Gap (ΔE) homo_level

Caption: Frontier Molecular Orbital energy diagram.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoronaphthalen-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoronaphthalen-2-ol derivatives are valuable compounds in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the naphthalene scaffold can significantly modulate the physicochemical and biological properties of the molecule, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This document provides detailed methods and protocols for the synthesis of these important derivatives, catering to the needs of researchers in organic synthesis and drug discovery.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through several strategic routes. The primary methods involve either the direct fluorination of a pre-existing naphthalen-2-ol scaffold or a multi-step synthesis where the fluorinated ring is constructed.

Method 1: Direct Electrophilic Fluorination

A straightforward approach to synthesizing fluorinated naphthols is the direct electrophilic fluorination of a corresponding 2-naphthol derivative. This method is advantageous for its atom economy and often proceeds with high regioselectivity. The use of modern electrophilic fluorinating agents, such as Selectfluor™, has made this a viable and efficient strategy.[2][3]

Experimental Protocol: Continuous Flow Fluorination of a 1-Substituted-2-naphthol Derivative [2]

This protocol is adapted from a continuous flow method, which offers advantages in terms of safety, scalability, and reaction control.

Materials:

  • 1-Substituted-2-naphthol (1.0 equiv.)

  • Selectfluor™ (1.0 equiv.)

  • Acetonitrile (solvent)

  • PTFE tubing (e.g., 4 mL coil, 0.01 cm bore × 400 cm length)

  • Syringe pump

Procedure:

  • Prepare a 0.1 M solution of the 1-substituted-2-naphthol and Selectfluor™ (1.0 equivalent) in acetonitrile.

  • Set up the continuous flow reactor by feeding the PTFE tubing with the prepared solution using a syringe pump at a flow rate of 0.1 mL/min.

  • Maintain the reaction at room temperature. The residence time in the reactor will be determined by the tubing volume and flow rate.

  • Collect the reaction mixture at the outlet of the tubing.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired fluorinated naphthalen-2-ol derivative.

Data Summary: Direct Fluorination

Starting Material (1-substituted-2-naphthol)Fluorinating AgentSolventSystemFlow RateYield (%)Reference
1-(phenyl)-2-naphtholSelectfluor™AcetonitrileContinuous Flow0.1 mL/minNot specified[2]

Note: The original study focused on the synthesis of various functionalized naphthols and did not provide a specific yield for the fluorination of a 5-fluoro precursor, but demonstrated the feasibility of the method.

Reaction Workflow: Direct Fluorination

Direct_Fluorination start Prepare 0.1 M solution of 1-substituted-2-naphthol and Selectfluor™ in Acetonitrile reactor Pump through PTFE coil (Continuous Flow Reactor) at 0.1 mL/min start->reactor collection Collect reaction mixture reactor->collection evaporation Solvent removal (reduced pressure) collection->evaporation purification Column Chromatography (Silica gel) evaporation->purification product 5-Fluoro-naphthalen-2-ol Derivative purification->product Multi_Step_Synthesis start Substituted 2-Naphthol protection Protection of -OH group (e.g., as Tosylate) start->protection protected_naphthol Protected 2-Naphthol Derivative protection->protected_naphthol fluorination Fluorination (Introduction of F at C5) protected_naphthol->fluorination fluorinated_intermediate Protected 5-Fluoro-2-naphthol fluorination->fluorinated_intermediate deprotection Deprotection of -OH group fluorinated_intermediate->deprotection product This compound Derivative deprotection->product

References

Application Notes and Protocols: 5-Fluoronaphthalen-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance the metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile of a drug candidate.[1][2][3][4][5] The naphthalene scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6]

This document explores the potential practical applications of 5-Fluoronaphthalen-2-ol as a key building block in medicinal chemistry. While direct experimental data for this compound is limited in publicly available literature, this document will leverage data from structurally related fluoronaphthalene derivatives to illustrate its potential as a scaffold for developing novel therapeutic agents, particularly in oncology. We will present a hypothetical case study based on the predicted activities of related compounds, focusing on the inhibition of key oncogenic signaling pathways.

Hypothetical Case Study: this compound Derivatives as Anticancer Agents

Based on the established bioactivities of analogous fluorinated and hydroxylated naphthalene compounds, derivatives of this compound are hypothesized to be promising candidates for the development of inhibitors targeting key signaling pathways implicated in cancer progression, such as the STAT3 and VEGFR-2 pathways.[7][8]

Predicted Biological Activities:
  • Anticancer Activity: Fluorinated naphthalene derivatives have demonstrated significant cytotoxicity against various cancer cell lines. It is hypothesized that derivatives of this compound could induce apoptosis or inhibit cell proliferation in cancer cells.

  • Enzyme Inhibition: The hydroxynaphthalene moiety is present in various enzyme inhibitors. Potential targets for derivatives could include kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and transcription factors like Signal Transducer and Activator of Transcription 3 (STAT3), which are often dysregulated in disease states.[7][8]

Data Presentation: Predicted In Vitro Anti-proliferative Activity

To guide initial screening efforts, the following table summarizes plausible IC50 values for a hypothetical derivative of this compound against a panel of cancer cell lines and key enzymes. Disclaimer: These values are extrapolated from published data on similar fluorinated and aminomethylated naphthalene derivatives for illustrative purposes and are not experimentally determined values for this compound itself.

Target Compound Class Cell Line / Enzyme Predicted IC₅₀ (µM)
Cell Proliferation Fluoronaphthalene DerivativeMCF-7 (Breast Cancer)5 - 15
A549 (Lung Cancer)2 - 10
HCT116 (Colon Cancer)8 - 20
Enzyme Inhibition Fluoronaphthalene DerivativeVEGFR-2 Kinase0.1 - 1.5
STAT3 (SH2 Domain Binding)1 - 5

Signaling Pathways and Mechanism of Action

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that is constitutively activated in a wide range of human cancers and is associated with poor prognosis.[7][9][10] Inhibition of STAT3 signaling can lead to decreased expression of downstream target genes involved in cell proliferation, survival, and metastasis.[8][11] Naphthalene derivatives have been identified as potential inhibitors of this pathway.[7][9][10]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus & Binds DNA TargetGenes Target Genes (e.g., Cyclin D1, MMP9) DNA->TargetGenes Promotes Transcription Proliferation Cell Proliferation, Survival, Metastasis TargetGenes->Proliferation Inhibitor This compound Derivative Inhibitor->STAT3_active Inhibits Phosphorylation/ Dimerization Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Binds

Caption: Potential inhibition of the STAT3 signaling pathway by this compound derivatives.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14] Inhibiting the kinase activity of VEGFR-2 is a clinically validated strategy in cancer therapy.[15][16]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 VEGFR2->VEGFR2 Downstream Downstream Signaling (e.g., MAPK/ERK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Kinase Activity VEGF VEGF VEGF->VEGFR2 Binds

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of a potential anticancer agent starting from a fluoronaphthalene scaffold and its subsequent biological evaluation.

Protocol 1: Synthesis of a 2-(Aminomethyl)-4-fluoronaphthalene Derivative (Illustrative)

This protocol describes a plausible synthetic route to a fluoronaphthalene derivative. Note: This is a hypothetical pathway for a related compound, 2-(Aminomethyl)-4-fluoronaphthalene, and would need to be adapted for derivatives of this compound.

Synthesis_Workflow Start 1-Fluoronaphthalene Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Start->Step1 Intermediate1 2-Acetyl-4-fluoronaphthalene Step1->Intermediate1 Step2 Oximation (Hydroxylamine HCl, Pyridine) Intermediate1->Step2 Intermediate2 2-Acetyl-4-fluoronaphthalene oxime Step2->Intermediate2 Step3 Reduction (LiAlH₄ or H₂/Pd-C) Intermediate2->Step3 Product 2-(Aminomethyl)-4-fluoronaphthalene Step3->Product

Caption: Illustrative synthetic workflow for a fluoronaphthalene derivative.

Step 1: Friedel-Crafts Acylation to yield 2-Acetyl-4-fluoronaphthalene

  • Reaction Setup: To a stirred solution of 1-fluoronaphthalene (1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise.

  • Acylation: Add acetyl chloride (1.1 eq.) dropwise to the suspension. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully pouring it onto crushed ice, followed by the addition of 2M HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Oximation to yield 2-Acetyl-4-fluoronaphthalene oxime

  • Reaction Setup: Dissolve 2-acetyl-4-fluoronaphthalene (1 eq.) in a mixture of ethanol and pyridine.

  • Oximation: Add hydroxylamine hydrochloride (1.5 eq.) to the solution and heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure. Take up the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the oxime.

Step 3: Reduction to yield 2-(Aminomethyl)-4-fluoronaphthalene

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 2-acetyl-4-fluoronaphthalene oxime (1 eq.) in THF dropwise.

  • Reduction: After the addition is complete, stir the reaction mixture at room temperature for 8-12 hours.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter off the resulting solid and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine) to afford the final product.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol details a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the media with fresh media containing serial dilutions of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic placement of the fluorine atom and the hydroxyl group on the naphthalene core provides a versatile platform for generating derivatives with potentially enhanced pharmacological properties. The hypothetical applications and protocols presented herein, based on data from structurally related compounds, are intended to serve as a foundational guide for researchers. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to unlock their full therapeutic potential, particularly in the realm of oncology as inhibitors of critical signaling pathways like STAT3 and VEGFR-2.

References

5-Fluoronaphthalen-2-ol: Application Notes and Protocols for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-based compounds are a well-established class of fluorescent probes valued for their sensitivity to the local microenvironment, high quantum yields, and photostability. The introduction of a fluorine atom to the naphthalene scaffold can further enhance these properties, offering improved photostability and influencing cellular permeability, making fluorinated naphthalene derivatives attractive candidates for the development of novel fluorescent probes.

This document provides detailed, albeit hypothetical, application notes and protocols for the use of 5-Fluoronaphthalen-2-ol as a fluorescent probe. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is based on the known properties of structurally similar naphthalene derivatives and general principles of fluorescence chemistry. These notes are intended to serve as a comprehensive guide for researchers interested in exploring the potential of this compound in various applications, including cellular imaging and analyte detection.

Principle of Action

The intrinsic fluorescence of this compound originates from the π-electron system of the naphthalene ring. The hydroxyl (-OH) group at the 2-position and the fluorine atom at the 5-position are expected to modulate the photophysical properties of the molecule. The hydroxyl group can participate in hydrogen bonding and its deprotonation state is sensitive to the local pH, which can lead to changes in fluorescence emission. This property forms the basis for its potential application as a pH sensor. Furthermore, the hydroxyl group can act as a recognition site for specific analytes, potentially leading to a "turn-on" or "turn-off" fluorescent response upon binding. The electron-withdrawing nature of the fluorine atom may enhance the probe's sensitivity and photostability.

Data Presentation

The following tables summarize the hypothetical photophysical and performance data for this compound. These values are estimated based on known properties of similar naphthalene derivatives and serve as a benchmark for experimental validation.

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValue
Excitation Maximum (λex)~330 nm
Emission Maximum (λem)~450 nm
Stokes Shift~120 nm
Quantum Yield (ΦF)0.45
Molar Extinction Coefficient (ε)15,000 M⁻¹cm⁻¹

Table 2: Hypothetical Performance Data for pH Sensing

pHRelative Fluorescence Intensity
4.00.2
5.00.4
6.00.7
7.01.0
8.00.8
9.00.6

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound starting from 5-amino-2-naphthalenesulfonic acid.

Materials:

  • 5-amino-2-naphthalenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Fluoroboric acid (HBF₄)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: Dissolve 5-amino-2-naphthalenesulfonic acid in dilute HCl at 0-5 °C. Add a solution of NaNO₂ dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Schiemann Reaction: To the cold diazonium salt solution, add HBF₄. A precipitate of the diazonium fluoroborate salt will form. Filter the precipitate and wash with cold water, followed by cold ethanol and diethyl ether.

  • Thermal Decomposition: Gently heat the dried diazonium fluoroborate salt until nitrogen evolution ceases. The crude 5-fluoro-2-naphthalenesulfonic acid is obtained.

  • Hydrolysis: Heat the crude product with a dilute solution of NaOH under pressure to replace the sulfonic acid group with a hydroxyl group.

  • Purification: Neutralize the reaction mixture and extract the product with diethyl ether. Dry the organic layer with anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be further purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 5-amino-2-naphthalenesulfonic acid diazotization Diazotization (NaNO₂, HCl) start->diazotization schiemann Schiemann Reaction (HBF₄) diazotization->schiemann decomposition Thermal Decomposition schiemann->decomposition hydrolysis Hydrolysis (NaOH) decomposition->hydrolysis purification Purification hydrolysis->purification end This compound purification->end

Proposed synthetic workflow for this compound.

Protocol 2: Characterization of Photophysical Properties

This protocol outlines the steps to determine the key spectral properties of this compound.

Materials:

  • This compound

  • Spectroscopy grade solvents (e.g., ethanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in ethanol.

  • UV-Vis Absorption Spectrum: Dilute the stock solution to 10 µM. Record the absorption spectrum from 250 nm to 450 nm to determine the absorption maximum (λ_max).

  • Emission and Excitation Spectra: Using the fluorometer, excite the 10 µM solution at its λ_max and record the emission spectrum to find the emission maximum (λ_em). Then, set the emission wavelength to λ_em and scan the excitation wavelengths to obtain the excitation spectrum and confirm the excitation maximum (λ_ex).

  • Quantum Yield Determination: Prepare a series of dilutions of both the sample and the quinine sulfate standard with absorbances less than 0.1 at the excitation wavelength. Measure the integrated fluorescence intensity and absorbance of each solution. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

Photophysical_Characterization_Workflow cluster_workflow Photophysical Characterization prep Prepare Stock Solution (1 mM in Ethanol) uv_vis Record UV-Vis Spectrum (Determine λ_max) prep->uv_vis fluorescence Record Emission & Excitation Spectra (Determine λ_em & λ_ex) prep->fluorescence qy Determine Quantum Yield (vs. Quinine Sulfate) uv_vis->qy fluorescence->qy data Analyze Data qy->data

Workflow for photophysical characterization.

Protocol 3: Application as a Fluorescent pH Probe in Solution

This protocol details the use of this compound to measure pH.

Materials:

  • This compound stock solution (1 mM in ethanol)

  • Phosphate-buffered saline (PBS) solutions of varying pH (pH 4 to 9)

  • Fluorometer

Procedure:

  • Prepare a series of PBS solutions with pH values ranging from 4 to 9.

  • Add a small aliquot of the this compound stock solution to each PBS solution to a final concentration of 10 µM.

  • Incubate the solutions for 5 minutes at room temperature.

  • Measure the fluorescence intensity of each solution using the predetermined excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH to generate a calibration curve.

pH_Sensing_Pathway cluster_ph Hypothetical pH Sensing Mechanism probe_oh This compound (Protonated, Low Fluorescence) probe_o 5-Fluoronaphthalen-2-olate (Deprotonated, High Fluorescence) probe_oh->probe_o + OH⁻ probe_o->probe_oh + H⁺ h_plus H⁺ oh_minus OH⁻

Hypothetical pH sensing mechanism.

Protocol 4: Live-Cell Imaging

This protocol describes a general method for staining live cells with this compound.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Seed cells on a glass-bottom dish and culture overnight.

  • Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.

  • Wash the cells once with PBS.

  • Add the working solution to the cells and incubate for 15-30 minutes at 37 °C.

  • Wash the cells twice with PBS to remove excess probe.

  • Image the cells using a fluorescence microscope with excitation and emission filters appropriate for the probe.

Live_Cell_Imaging_Workflow cluster_imaging Live-Cell Imaging Workflow cell_culture Seed and Culture Cells probe_prep Prepare Probe Working Solution cell_culture->probe_prep staining Incubate Cells with Probe probe_prep->staining washing Wash Cells to Remove Excess Probe staining->washing imaging Image Cells with Fluorescence Microscope washing->imaging

General workflow for live-cell imaging.

Conclusion

While direct experimental data for this compound as a fluorescent probe is not yet available, its structural similarity to other responsive naphthalene-based fluorophores suggests significant potential. The provided hypothetical application notes and protocols offer a solid foundation for researchers to synthesize, characterize, and explore the utility of this compound in various biological and chemical sensing applications. Experimental validation of these proposed methods is a crucial next step in unlocking the full potential of this compound as a novel fluorescent probe.

Application Notes and Protocols for 5-Fluoronaphthalen-2-ol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research on the specific applications of 5-Fluoronaphthalen-2-ol in materials science, this document presents a series of hypothetical application notes and protocols. These are based on the known reactivity of the parent compound, 2-naphthol, and the well-established effects of fluorination in advanced materials. The experimental details provided are adapted from established synthetic methodologies for analogous compounds.

Introduction

This compound is a fluorinated derivative of 2-naphthol, a versatile building block in organic synthesis.[1][2] The introduction of a fluorine atom onto the naphthalene core is expected to significantly modify the electronic properties, reactivity, and intermolecular interactions of the molecule. Fluorination is a common strategy in materials science to enhance properties such as thermal stability, solubility, and hydrophobicity, and to lower the dielectric constant and surface energy of polymers.[3][4] This makes this compound a promising candidate for the development of high-performance polymers and liquid crystals.

Hypothetical Application 1: Synthesis of a Low-Dielectric Constant Fluorinated Poly(Arylene Ether)

The hydroxyl group of this compound can be utilized in nucleophilic aromatic substitution reactions to form poly(arylene ether)s. The incorporation of the fluorine atom is anticipated to lower the dielectric constant of the resulting polymer, making it suitable for applications in microelectronics as an interlayer dielectric material.

Experimental Protocol: Synthesis of Poly(5-fluoro-2-naphthylene ether)

Materials:

  • This compound

  • Bis(4-fluorophenyl)sulfone

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Argon gas

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser under an argon atmosphere, add this compound (1.62 g, 10 mmol), bis(4-fluorophenyl)sulfone (2.54 g, 10 mmol), and potassium carbonate (1.66 g, 12 mmol).

  • Add N,N-dimethylacetamide (30 mL) and toluene (15 mL) to the flask.

  • Heat the reaction mixture to 140°C and allow the toluene to azeotropically remove water for 4 hours.

  • After the removal of toluene, increase the temperature to 165°C and maintain for 12 hours.

  • Cool the viscous solution to room temperature and dilute with DMAc.

  • Precipitate the polymer by slowly pouring the solution into a stirred solution of methanol and water (1:1 v/v).

  • Filter the fibrous polymer, wash thoroughly with deionized water and methanol, and dry in a vacuum oven at 80°C for 24 hours.

Expected Properties of the Resulting Polymer
PropertyExpected Value/CharacteristicRationale
Dielectric Constant < 2.8The presence of the C-F bond, which has low polarizability, is known to reduce the dielectric constant of polymers.
Glass Transition Temperature (Tg) > 200°CThe rigid naphthalene unit in the polymer backbone should lead to a high glass transition temperature.
Thermal Stability (Td5) > 450°CFluorinated polymers generally exhibit excellent thermal stability due to the strength of the C-F bond.
Solubility Soluble in common organic solvents (e.g., THF, chloroform, DMAc)The fluorine substituent can disrupt chain packing, leading to improved solubility compared to non-fluorinated analogues.
Hydrophobicity High (Water contact angle > 90°)Fluorinated surfaces are known to be highly hydrophobic.

Diagram of the Hypothetical Polymerization Workflow

Polymerization_Workflow reagents This compound + Bis(4-fluorophenyl)sulfone + K2CO3 in DMAc/Toluene reaction Nucleophilic Aromatic Substitution Polymerization (165°C, 12h) reagents->reaction Heat precipitation Precipitation in Methanol/Water reaction->precipitation Cool and Dilute purification Washing and Drying precipitation->purification product Fluorinated Poly(Arylene Ether) purification->product

Caption: Workflow for the synthesis of a hypothetical fluorinated poly(arylene ether).

Hypothetical Application 2: Precursor for Naphthalene-Based Liquid Crystals

The rigid, planar structure of the naphthalene core makes it an attractive mesogen for the design of liquid crystals. The introduction of a fluorine atom can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy.[5][6] this compound can be derivatized to synthesize calamitic (rod-like) liquid crystals.

Experimental Protocol: Synthesis of a Hypothetical Naphthalene-Based Liquid Crystal

Step 1: Etherification

  • Dissolve this compound (1.62 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in acetone (50 mL).

  • Add 1-bromohexane (1.65 g, 10 mmol) and reflux the mixture for 24 hours.

  • After cooling, filter the mixture and evaporate the solvent. Purify the crude product by column chromatography to yield 2-(hexyloxy)-5-fluoronaphthalene.

Step 2: Formylation (Vilsmeier-Haack Reaction)

  • To a solution of 2-(hexyloxy)-5-fluoronaphthalene (2.46 g, 10 mmol) in anhydrous DMF (20 mL), add phosphorus oxychloride (1.84 g, 12 mmol) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the aldehyde derivative.

Step 3: Schiff Base Formation

  • Dissolve the aldehyde derivative (10 mmol) and 4-butylaniline (1.49 g, 10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of acetic acid and reflux the mixture for 6 hours.

  • Cool the reaction mixture to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the final liquid crystalline compound.

Diagram of the Hypothetical Liquid Crystal Synthesis Pathway

Liquid_Crystal_Synthesis start This compound step1 Etherification (1-Bromohexane, K2CO3) start->step1 intermediate1 2-(Hexyloxy)-5-fluoronaphthalene step1->intermediate1 step2 Formylation (POCl3, DMF) intermediate1->step2 intermediate2 Aldehyde Derivative step2->intermediate2 step3 Schiff Base Formation (4-Butylaniline, Acetic Acid) intermediate2->step3 product Naphthalene-Based Liquid Crystal step3->product

Caption: Hypothetical synthetic route to a naphthalene-based liquid crystal.

Conclusion

While direct experimental data for the application of this compound in materials science is currently scarce, its chemical structure suggests significant potential. Based on the established principles of polymer chemistry and liquid crystal design, it is a promising monomer for creating advanced materials with tailored properties. The fluorine substituent is expected to impart desirable characteristics such as low dielectric constant, high thermal stability, and specific mesomorphic behaviors. Further research into the synthesis and characterization of materials derived from this compound is warranted to explore these possibilities.

References

Application Notes and Protocols for the Derivatization of 5-Fluoronaphthalen-2-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic derivatization of 5-Fluoronaphthalen-2-ol offers a promising avenue for the discovery of novel bioactive molecules for biological assays. The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity to biological targets. The hydroxyl group at the 2-position serves as a versatile handle for introducing a variety of functional groups through etherification or esterification, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of this compound are of particular interest in the development of anticancer agents. By modifying the core structure, it is possible to modulate the compound's interaction with key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The lipophilic nature of the naphthalene ring can facilitate cell membrane permeability, an essential attribute for targeting intracellular components. The design and synthesis of a library of this compound derivatives, followed by high-throughput screening, can lead to the identification of lead compounds with potent and selective biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound Ethers (O-Alkylation)

This protocol details a general method for the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol describes the determination of the cytotoxic activity of synthesized this compound derivatives against cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Data Presentation

Table 1: Representative Cytotoxic Activity of Naphthalene-Containing Compounds against Human Cancer Cell Lines.

Note: The following data is for naphthalene-substituted triazole spirodienones and serves as a representative example of the potential anticancer activity of naphthalene-based compounds. The IC₅₀ values for specific this compound derivatives would need to be determined experimentally.

Compound IDModification on Naphthalene ScaffoldCell LineIC₅₀ (µM)
NSD-1 4-(naphthalen-1-yl)-1H-1,2,4-triazoleMDA-MB-2310.15
NSD-2 4-(naphthalen-2-yl)-1H-1,2,4-triazoleMDA-MB-2310.21
NSD-1 4-(naphthalen-1-yl)-1H-1,2,4-triazoleHeLa0.33
NSD-2 4-(naphthalen-2-yl)-1H-1,2,4-triazoleHeLa0.45
NSD-1 4-(naphthalen-1-yl)-1H-1,2,4-triazoleA5490.58
NSD-2 4-(naphthalen-2-yl)-1H-1,2,4-triazoleA5490.72

Mandatory Visualization

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound derivatization Derivatization (e.g., O-Alkylation) start->derivatization purification Purification & Characterization derivatization->purification screening In Vitro Cytotoxicity Screening (MTT Assay) purification->screening Library of Derivatives data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis

Caption: Experimental workflow for derivatization and biological screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription promotes Derivative 5-FN Derivative Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a 5-FN derivative.

References

Application Notes and Protocols: Use of Fluorinated Naphthalene Derivatives in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-cancer properties of 5-Fluoronaphthalen-2-ol is limited in publicly available research. These application notes and protocols are based on the broader class of fluorinated naphthalene derivatives, which have shown promise as potential anti-cancer agents. The methodologies and illustrative data provided herein are intended to serve as a guide for the investigation of novel compounds within this class.

Introduction

Naphthalene derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds demonstrating significant anti-cancer properties. The strategic incorporation of fluorine into the naphthalene core can enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. Fluorinated naphthalene derivatives have emerged as a promising class of molecules for the development of novel anti-cancer agents, with some exhibiting inhibitory activity against key oncogenic signaling pathways. This document provides an overview of the potential applications of these compounds, illustrative data, and detailed protocols for their synthesis and evaluation.

Potential Mechanisms of Action

Fluorinated naphthalene derivatives may exert their anti-cancer effects through various mechanisms. Two prominent targets that have been identified for this class of compounds are the STAT3 and VEGFR-2 signaling pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers.[1][2] Constitutive STAT3 signaling promotes the expression of genes involved in cell cycle progression, proliferation, and apoptosis inhibition.[3] Some naphthalene derivatives have been identified as potential inhibitors of the STAT3 pathway, making this an important area of investigation for new anti-cancer drugs.[4]

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 signaling can disrupt the tumor blood supply, leading to a reduction in tumor growth. Certain fluorinated naphthalene derivatives have shown potential as VEGFR-2 inhibitors.[7]

Data Presentation: In Vitro Efficacy of Naphthalene Derivatives (Illustrative Data)

The following table summarizes the in vitro anti-proliferative activity of various reported naphthalene derivatives against different cancer cell lines. This data is provided for illustrative purposes to highlight the potential potency of this compound class.

Compound ClassCancer Cell LineIC₅₀ (µM)
Naphthalene-1,4-dione AnalogueHEC1A (Endometrial Cancer)1.24 - 9.55
Naphthalene-Chalcone HybridA549 (Lung Cancer)7.84
Naphthalene-substituted Triazole SpirodienoneMDA-MB-231 (Breast Cancer)Not specified, but showed remarkable cytotoxicity
Naphthalene-based OrganoselenocyanateMCF-7 (Breast Cancer)Pronounced activity
Plumbagin DerivativePANC-1 (Pancreatic Cancer)0.11 (in NDM)
Aminonaphthoquinone with 1,2,3-triazole hybridHT-29 (Colorectal Cancer)6.8
Shikonin DerivativeH1975 (Lung Cancer)1.51 ± 0.42
2-chloroethylthio-substituted NaphthoquinoneAdvanced Prostate Cancer Cell Lines0.14 - 0.77

Note: The data presented above are for various naphthalene derivatives and are for illustrative purposes only. The efficacy of a specific compound will depend on its unique structure and the experimental conditions.

Experimental Protocols

Protocol 1: Representative Synthesis of a Fluorinated Naphthalene Derivative

This protocol describes a general method for the synthesis of a fluorinated naphthalene derivative, which can be adapted for the synthesis of this compound and its analogues.

Objective: To synthesize a fluorinated naphthalene derivative for biological evaluation.

Materials:

  • Starting fluoronaphthalene material (e.g., 1-Fluoronaphthalene)

  • Acylating agent (e.g., Acetyl chloride)

  • Lewis acid catalyst (e.g., Aluminum chloride)

  • Solvents (e.g., Dichloromethane, Methanol)

  • Reducing agent (e.g., Sodium borohydride)

  • Reagents for functional group manipulation (as required)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Friedel-Crafts Acylation:

    • Dissolve the starting fluoronaphthalene material in a suitable solvent such as dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

    • Add the acylating agent (e.g., acetyl chloride) dropwise to the cooled solution.

    • Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Reduction of the Ketone:

    • Dissolve the crude acylated product in a suitable solvent like methanol.

    • Cool the solution in an ice bath.

    • Add a reducing agent (e.g., sodium borohydride) portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding acetone, followed by water.

    • Extract the product with an organic solvent and process it as described in step 1.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure fluorinated naphthalene derivative.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mandatory Visualizations

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_p pSTAT3 (active) stat3_inactive->stat3_p stat3_dimer pSTAT3 Dimer stat3_p->stat3_dimer Dimerization dna DNA stat3_dimer->dna Nuclear Translocation inhibitor Fluorinated Naphthalene Derivative inhibitor->stat3_p Inhibition target_genes Target Genes (e.g., Cyclin D1, Bcl-xL, MMPs) dna->target_genes Gene Transcription proliferation Cell Proliferation target_genes->proliferation survival Survival target_genes->survival metastasis Metastasis target_genes->metastasis cytokine Cytokine cytokine->receptor Ligand Binding

Caption: Potential inhibition of the STAT3 signaling pathway by fluorinated naphthalene derivatives.

Experimental_Workflow start Start: Novel Fluorinated Naphthalene Derivative synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity_assay cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity_assay data_analysis IC50 Determination cytotoxicity_assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Western Blot for STAT3) data_analysis->mechanism_study end Lead Compound Identification mechanism_study->end

Caption: General experimental workflow for screening potential anti-cancer agents.

References

Application Notes: 5-Fluoronaphthalen-2-ol as an Intermediate for the Synthesis of Bioactive Aminobenzylnaphthols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoronaphthalen-2-ol is a valuable intermediate in the synthesis of fluorinated naphthalene derivatives for pharmaceutical research and development. The introduction of a fluorine atom onto the naphthalene scaffold can significantly modulate the physicochemical and biological properties of the resulting compounds, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides a detailed protocol for the synthesis of a representative bioactive compound, a 1-(α-aminoalkyl)-5-fluoro-2-naphthol derivative, via the Betti reaction. The resulting aminobenzylnaphthol scaffold is a recognized pharmacophore with a wide range of biological activities, including potential anticancer and antimicrobial properties.[2][3][4][5]

Representative Application: Synthesis of 1-((4-methoxyphenyl)(phenylamino)methyl)-5-fluoronaphthalen-2-ol

This protocol describes a one-pot, three-component Betti reaction for the synthesis of a novel aminobenzylnaphthol derivative using this compound.[5][6][7]

Experimental Protocols

Materials:

  • This compound

  • Anisaldehyde (4-methoxybenzaldehyde)

  • Aniline

  • Ethanol (absolute)

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.62 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add anisaldehyde (1.36 g, 10 mmol) followed by aniline (0.93 g, 10 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: The structure and purity of the final product, 1-((4-methoxyphenyl)(phenylamino)methyl)-5-fluoronaphthalen-2-ol, should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Quantitative Data

The following table summarizes the cytotoxic activities (IC₅₀ values) of various aminobenzylnaphthol derivatives against different cancer cell lines, demonstrating the potential biological activity of compounds synthesized from naphthol precursors. These values are representative of the class of compounds and are provided for comparative purposes.[2][8][9]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Aminobenzylnaphthol DerivativeBxPC-3 (Pancreatic Cancer)30.15 - 66.19[2][8]
Aminobenzylnaphthol DerivativeHT-29 (Colorectal Cancer)31.78 - 111.5[2][8]
Thiophene-containing AminobenzylnaphtholA549 (Lung Cancer)< 10 µg/mL[8]
Thiophene-containing AminobenzylnaphtholPC-3 (Prostate Cancer)< 10 µg/mL[8]
Thiophene-containing AminobenzylnaphtholMCF-7 (Breast Cancer)< 10 µg/mL[8]
Pyrazole-linked Benzothiazole-naphtholHeLa (Cervical Cancer)4.63 - 5.54[8]
Aminobenzylnaphthol DerivativeCaco-2 (Colorectal Adenocarcinoma)83 - 94[9]

Mandatory Visualizations

Synthetic Workflow of a Representative Aminobenzylnaphthol Derivative

Betti_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound Reaction Betti Reaction (One-pot, 3-component) R1->Reaction R2 Anisaldehyde R2->Reaction R3 Aniline R3->Reaction Workup Work-up & Purification Reaction->Workup Ethanol, Reflux Product 1-((4-methoxyphenyl)(phenylamino)methyl) -5-fluoronaphthalen-2-ol Workup->Product Column Chromatography

Caption: Synthetic workflow for the Betti reaction.

Hypothetical Signaling Pathway Inhibition

Aminobenzylnaphthol derivatives have been suggested to exert their anticancer effects through the inhibition of key cellular enzymes.[3][10] The following diagram illustrates a hypothetical mechanism where a synthesized aminobenzylnaphthol derivative inhibits Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.

CDK2_Inhibition_Pathway cluster_pathway Cell Cycle Progression (G1/S Transition) cluster_inhibition Inhibition CyclinE Cyclin E CyclinE_CDK2 Active Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb Protein CyclinE_CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Inhibitor Aminobenzylnaphthol Derivative Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Fluoronaphthalen-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes to this compound?

A1: Based on established chemical transformations, two primary synthetic routes are proposed for the synthesis of this compound.

  • Route 1: Balz-Schiemann Reaction from 5-Amino-2-naphthol. This classical approach involves the diazotization of an amino group, followed by fluorination. However, the direct diazotization and fluorination of 5-amino-2-naphthol can be challenging due to the activating nature of the hydroxyl group. A protection strategy is often necessary.

  • Route 2: Nucleophilic Fluorination of a 5-Substituted-2-naphthol Derivative. This route involves the displacement of a leaving group, such as bromine, at the 5-position with a fluoride source. This approach may require a precursor like 5-bromo-2-naphthol.

Q2: Why is the direct Balz-Schiemann reaction on 5-amino-2-naphthol often unsuccessful?

A2: The hydroxyl group at the 2-position is a strong activating group, making the naphthalene ring electron-rich. This increased electron density can lead to several side reactions during the diazotization and subsequent fluorination steps, such as unwanted azo coupling and the formation of tar-like byproducts, resulting in low yields of the desired this compound.

Q3: What are the common byproducts in the synthesis of this compound?

A3: Common byproducts can include:

  • Isomeric fluoronaphthalenols: If the regioselectivity of the fluorination is not well-controlled.

  • Decomposition products: From the instability of the diazonium salt in the Balz-Schiemann route.

  • Starting material: Incomplete reaction.

  • Hydrodehalogenated product (2-naphthol): In nucleophilic fluorination of 5-bromo-2-naphthol, where the bromine is replaced by hydrogen.

  • Azo compounds: From side reactions of the diazonium salt.

Q4: What purification techniques are most effective for this compound?

A4: Purification of this compound can be challenging due to the similar polarity of the product and some byproducts.

  • Column chromatography: On silica gel is a standard method. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If a suitable solvent system can be found, this can be a highly effective method for obtaining high-purity material.

  • Sublimation: For final purification of the solid product, vacuum sublimation can be effective in removing non-volatile impurities.

Troubleshooting Guides

Route 1: Balz-Schiemann Reaction Troubleshooting

This route involves the protection of the hydroxyl group of 5-amino-2-naphthol, followed by diazotization and fluorination, and finally deprotection.

Balz_Schiemann_Workflow Start 5-Amino-2-naphthol Protection Protection of -OH group Start->Protection Diazotization Diazotization Protection->Diazotization Fluorination Balz-Schiemann Fluorination Diazotization->Fluorination Deprotection Deprotection Fluorination->Deprotection Purification Purification Deprotection->Purification Product This compound Purification->Product Nucleophilic_Fluorination_Workflow Start 5-Amino-2-naphthol Sulfonation Sulfonation Start->Sulfonation Sandmeyer Sandmeyer Bromination Sulfonation->Sandmeyer Desulfonation Desulfonation Sandmeyer->Desulfonation Fluorination Nucleophilic Fluorination Desulfonation->Fluorination Purification Purification Fluorination->Purification Product This compound Purification->Product

Technical Support Center: Purification of 5-Fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Fluoronaphthalen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a polar aromatic compound, are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity. For larger quantities with crystalline products, recrystallization is often a cost-effective first choice. Column chromatography offers higher resolution for separating complex mixtures or removing closely related impurities.

Q2: What is the expected physical state and melting point of pure this compound?

Q3: What are common impurities I might encounter in crude this compound?

A3: The impurities present in crude this compound will largely depend on the synthetic route used. A common synthesis involves the diazotization of 5-fluoronaphthalen-2-amine followed by hydrolysis. Potential impurities from this process could include:

  • Unreacted starting material: 5-fluoronaphthalen-2-amine.

  • Byproducts from side reactions: Other positional isomers of fluoronaphthol or diazonium salt decomposition byproducts.

  • Reagents and solvents: Residual acids, bases, or solvents used in the synthesis and workup.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A single spot on the TLC plate is a good indication of purity.

  • Melting Point Analysis: A sharp melting range close to the literature value of a related isomer suggests high purity. Impurities will typically broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for confirming the structure and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixed solvent system. For naphthalenes, toluene or a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexane or water) can be effective.[2][3][4][5]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the compound has a low melting point relative to the solvent's boiling point. The presence of impurities can also inhibit crystallization.Add a small amount of a "good" solvent to the hot solution to reduce saturation. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Ensure the solvent's boiling point is lower than the compound's melting point.
Poor recovery of the purified compound. Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were not completely collected.Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still colored. Colored impurities are not effectively removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[6][7]
Compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system.
Poor separation of the compound from impurities. The chosen mobile phase does not provide adequate resolution. Secondary interactions between the compound and the stationary phase.Screen different solvent systems using TLC to find an optimal mobile phase that gives a good separation between your compound and the impurities (aim for an Rf of 0.2-0.4 for the desired compound).[8] Consider using a different stationary phase like alumina or Florisil, or a deactivated (end-capped) silica gel column to minimize interactions with acidic silanol groups.[9][10]
Tailing of the compound's band on the column. Strong interactions between the polar -OH group of the naphthol and the acidic silica gel. The column may be overloaded.Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the mobile phase to improve the peak shape. Ensure the amount of crude material loaded is not more than 5-10% of the weight of the stationary phase.
Low recovery of the compound from the column. The compound is irreversibly adsorbed onto the stationary phase.Use a more polar mobile phase to elute the compound. If the compound is still retained, consider switching to a less active stationary phase like alumina or using a different purification technique.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined experimentally on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent at room temperature. The compound should be sparingly soluble. Heat the test tube; the compound should dissolve completely. Allow to cool; crystals should form. If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate) and then add a "poor" hot solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for 15-30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Continue to draw air through the crystals on the Buchner funnel to partially dry them. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

Column Chromatography Protocol

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of this compound from its impurities. A good starting point for a compound of this polarity is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Elute the column with the mobile phase until the silica bed is stable. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) or allow the solvent to flow by gravity.

    • Collect fractions in separate test tubes or flasks.

  • Analysis of Fractions:

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following tables summarize typical parameters for the purification of compounds similar to this compound. These should be used as a starting point for optimization.

Table 1: Recrystallization Solvent Systems for Naphthalene Derivatives

Compound ClassSolvent System(s)Expected PurityReference(s)
NaphtholsToluene>98%[3]
NaphtholsMethanol / Hexane>98%[2]
NaphthaleneHexane or Petroleum Ether>99%[2]

Table 2: Column Chromatography Parameters for Aromatic Compounds

Stationary PhaseTypical Mobile PhaseElution OrderReference(s)
Silica GelHexane / Ethyl AcetateNon-polar compounds elute first[6][7]
Silica GelDichloromethane / MethanolNon-polar compounds elute first[6]
AluminaHexane / EtherNon-polar compounds elute first[10]

Visualizations

Experimental Workflow: Purification of this compound

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChrom Column Chromatography Crude->ColumnChrom Alternative/Secondary Method TLC TLC Recrystallization->TLC MP Melting Point Recrystallization->MP ColumnChrom->TLC Pure Pure this compound TLC->Pure Single Spot MP->Pure Sharp Melting Range NMR NMR NMR->Pure Confirms Structure HPLC HPLC HPLC->Pure High Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic: Column Chromatography

Troubleshooting_Column_Chromatography cluster_issues cluster_solutions Start Start Column Chromatography Problem Problem Encountered? Start->Problem NoProblem Successful Purification Problem->NoProblem No NoMovement No Movement (Rf=0) Problem->NoMovement Yes SolventFront Runs with Solvent Front (Rf=1) Problem->SolventFront Yes PoorSep Poor Separation Problem->PoorSep Yes Tailing Band Tailing Problem->Tailing Yes IncreasePolarity Increase Mobile Phase Polarity NoMovement->IncreasePolarity DecreasePolarity Decrease Mobile Phase Polarity SolventFront->DecreasePolarity OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent ChangeStationary Change Stationary Phase PoorSep->ChangeStationary Tailing->ChangeStationary AddModifier Add Mobile Phase Modifier Tailing->AddModifier IncreasePolarity->Start Retry DecreasePolarity->Start Retry OptimizeSolvent->Start Retry ChangeStationary->Start Retry AddModifier->Start Retry

Caption: Decision-making diagram for troubleshooting common column chromatography issues.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Fluoronaphthalen-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most viable synthetic strategies for this compound are:

  • Electrophilic Fluorination of 2-Naphthol: This approach involves the direct fluorination of the commercially available starting material, 2-naphthol, using an electrophilic fluorine source.

  • Diazotization of 5-Fluoro-2-naphthalenamine: This method starts with a pre-fluorinated precursor, 5-fluoro-2-naphthalenamine, which is then converted to the target molecule via a diazotization reaction followed by hydrolysis.

Q2: What are the main challenges associated with the direct fluorination of 2-naphthol?

A2: The primary challenge is controlling the regioselectivity of the reaction. The hydroxyl group of 2-naphthol is an activating group that directs electrophiles to the ortho and para positions. This can lead to the formation of a mixture of isomers, making the isolation of the desired this compound difficult.

Q3: Why is the diazotization of 5-fluoro-2-naphthalenamine a promising alternative?

A3: This route offers better control over the final product's regiochemistry, as the fluorine atom is already in the desired position. The subsequent conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction is a well-established transformation in aromatic chemistry.

Q4: Are there any safety precautions I should be aware of when working with fluorinating agents or diazonium salts?

A4: Yes. Electrophilic fluorinating agents can be highly reactive and should be handled with care in a well-ventilated fume hood. Diazonium salts are often unstable and can be explosive, especially when isolated in a dry state. It is crucial to perform diazotization reactions at low temperatures (typically 0-5 °C) and to use the diazonium salt intermediate in solution without isolation whenever possible.

Troubleshooting Guides

Route 1: Electrophilic Fluorination of 2-Naphthol

Issue 1: Low Yield of the Desired this compound Isomer

  • Possible Cause: Poor regioselectivity of the fluorination reaction, leading to a mixture of isomers. The hydroxyl group in 2-naphthol directs electrophilic substitution to the 1, 3, 6, and 8 positions.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Introduce a bulky protecting group at the 1-position of 2-naphthol. This can sterically hinder fluorination at the adjacent positions and potentially favor substitution at the 5-position. The protecting group must be stable to the fluorination conditions and easily removable afterward.

    • Solvent Screening: The choice of solvent can influence the regioselectivity of electrophilic aromatic substitution. Screen a variety of solvents with different polarities.

    • Fluorinating Agent: While Selectfluor™ is a common choice, other electrophilic fluorinating agents could offer different regioselectivity profiles.

Issue 2: Formation of Multiple Fluorinated Products

  • Possible Cause: Over-fluorination of the naphthalene ring system.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use of a slight excess may be necessary, but a large excess should be avoided.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction. Lowering the reaction temperature may also help to control the reaction rate and improve selectivity.

Issue 3: Difficulty in Separating Isomers

  • Possible Cause: Similar polarities of the different fluoronaphthol isomers.

  • Troubleshooting Steps:

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes, a less polar or a more polar eluent system can achieve better separation.

    • Derivatization: Consider derivatizing the mixture of isomers (e.g., by acylation of the hydroxyl group). The resulting derivatives may have different physical properties that facilitate separation. The protecting group can then be removed to yield the pure isomers.

Route 2: Diazotization of 5-Fluoro-2-naphthalenamine

Issue 1: Incomplete Diazotization

  • Possible Cause: The amine is not fully converted to the diazonium salt.

  • Troubleshooting Steps:

    • Check for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates that the diazotization is complete.

    • Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C. Higher temperatures can lead to the decomposition of the diazonium salt.

    • Acid Concentration: Ensure that the concentration of the acid (e.g., HCl, H₂SO₄) is sufficient to dissolve the amine and generate nitrous acid from the nitrite source.

Issue 2: Low Yield of this compound after Hydrolysis

  • Possible Cause: Premature decomposition of the diazonium salt or side reactions during hydrolysis.

  • Troubleshooting Steps:

    • Hydrolysis Conditions: The hydrolysis of the diazonium salt to the phenol is often the rate-limiting step and can be sensitive to temperature. A gradual increase in temperature after the diazotization is complete is often necessary.

    • Copper Catalyst: While not always necessary for hydrolysis, the addition of a copper(I) salt (e.g., Cu₂O) can sometimes facilitate the conversion.

    • Formation of Byproducts: Side reactions can lead to the formation of azo compounds or other impurities. Ensure that the concentration of the diazonium salt is not too high.

Issue 3: Presence of Impurities in the Final Product

  • Possible Cause: Incomplete reaction or side reactions leading to byproducts that are difficult to remove.

  • Troubleshooting Steps:

    • Work-up Procedure: After hydrolysis, an extraction with a suitable organic solvent is necessary. Washing the organic layer with a mild base can help to remove any acidic impurities.

    • Purification: Column chromatography is often required to obtain a pure product. Experiment with different solvent systems to achieve optimal separation.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of 2-Naphthol (General Procedure)
  • Protection (Optional): In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 eq) and a base (e.g., imidazole, 1.2 eq). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Work up the reaction to isolate the protected 2-naphthol.

  • Fluorination: Dissolve the protected (or unprotected) 2-naphthol (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a separate flask. Add the electrophilic fluorinating agent (e.g., Selectfluor™, 1.1 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Deprotection (if applicable): If a protecting group was used, dissolve the crude product in a suitable solvent and add the deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl ether).

  • Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Synthesis of this compound via Diazotization
  • Diazotization: In a beaker, dissolve 5-fluoro-2-naphthalenamine (1.0 eq) in a dilute aqueous acid (e.g., 2 M HCl) with cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Hydrolysis: To the cold diazonium salt solution, add a solution of copper(I) oxide (catalytic amount) in aqueous sulfuric acid. Slowly and carefully heat the reaction mixture to boiling. Steam distillation can be an effective method for this step.

  • Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureRoute 1: Electrophilic FluorinationRoute 2: Diazotization
Starting Material 2-Naphthol5-Fluoro-2-naphthalenamine
Key Reagents Electrophilic Fluorinating Agent (e.g., Selectfluor™)Sodium Nitrite, Acid, (Optional: Copper Catalyst)
Primary Challenge RegioselectivityStability of Diazonium Salt
Potential Byproducts Isomeric Fluoronaphthols, Di-fluorinated productsAzo compounds, Phenolic impurities
Control of Isomers Difficult, may require protecting groupsExcellent, determined by starting material

Visualization

experimental_workflow cluster_route1 Route 1: Electrophilic Fluorination cluster_route2 Route 2: Diazotization start1 2-Naphthol protect Protection (Optional) start1->protect fluorination Fluorination with Selectfluor™ start1->fluorination Direct protect->fluorination deprotect Deprotection fluorination->deprotect purification1 Purification fluorination->purification1 No Protection deprotect->purification1 product1 This compound purification1->product1 start2 5-Fluoro-2-naphthalenamine diazotization Diazotization (NaNO₂, H⁺, 0-5 °C) start2->diazotization hydrolysis Hydrolysis (H₂O, Δ) diazotization->hydrolysis purification2 Purification hydrolysis->purification2 product2 This compound purification2->product2

Caption: Synthetic routes for this compound.

troubleshooting_fluorination issue Low Yield of 5-Fluoro Isomer (Route 1) cause1 Poor Regioselectivity issue->cause1 cause2 Over-fluorination issue->cause2 cause3 Isomer Separation Issues issue->cause3 solution1a Use Protecting Group cause1->solution1a solution1b Solvent Screening cause1->solution1b solution2a Control Stoichiometry cause2->solution2a solution2b Optimize Time/Temp cause2->solution2b solution3a Optimize Chromatography cause3->solution3a solution3b Derivatization cause3->solution3b

Caption: Troubleshooting direct fluorination of 2-naphthol.

troubleshooting_diazotization issue Low Yield of Product (Route 2) cause1 Incomplete Diazotization issue->cause1 cause2 Diazonium Salt Decomposition issue->cause2 cause3 Side Reactions issue->cause3 solution1a Check for Excess HNO₂ cause1->solution1a solution1b Strict Temperature Control (0-5 °C) cause1->solution1b solution2 Optimize Hydrolysis Temp. cause2->solution2 solution3 Use Copper Catalyst cause3->solution3

Caption: Troubleshooting the diazotization route.

Stability issues of 5-Fluoronaphthalen-2-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-Fluoronaphthalen-2-ol under common experimental conditions. Due to limited publicly available stability data for this specific compound, this guide is based on the general chemical properties of fluorinated naphthols and established best practices for handling reactive organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are related to the reactivity of the hydroxyl group and the potential for oxidation of the naphthalene ring system. The hydroxyl group can act as a nucleophile or be deprotonated under basic conditions, potentially leading to unwanted side reactions. The naphthalene ring may be susceptible to oxidation, especially when exposed to light, air (oxygen), or oxidizing agents, which can be exacerbated by the presence of the electron-donating hydroxyl group.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maximize stability, this compound should be stored in a cool, dark, and dry environment.[1] It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: What are the visual or analytical signs of this compound degradation?

A3: Visual indicators of degradation can include a change in the color of the solid material, such as yellowing or browning, or the formation of precipitates in solutions.[1] Analytically, degradation can be detected by the appearance of new, unexpected peaks in chromatograms (e.g., HPLC, LC-MS) or changes in spectroscopic profiles (e.g., NMR, IR).[2]

Q4: Is this compound sensitive to pH?

A4: Yes, as a phenolic compound, this compound is expected to be sensitive to pH. In basic solutions, the hydroxyl group will be deprotonated to form a phenoxide ion. This phenoxide is highly susceptible to oxidation. In acidic conditions, the C-F bond is generally stable, but strong acids could potentially catalyze other reactions.[3]

Q5: What solvents are recommended for preparing stock solutions of this compound?

A5: High-purity, dry solvents are recommended. Common choices would include aprotic solvents like DMSO, DMF, or acetonitrile. It is crucial to use solvents that are free from peroxides and other reactive impurities. The stability of the compound in solution should be verified if it is to be stored for an extended period.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in HPLC/LC-MS analysis of a freshly prepared solution.

  • Potential Cause: Degradation of the compound upon dissolution or reaction with impurities in the solvent.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Use fresh, high-purity, anhydrous solvent. If possible, degas the solvent to remove dissolved oxygen.

    • Check for Contaminants: Ensure all glassware is scrupulously clean and dry.

    • Perform a Time-Course Analysis: Prepare a fresh solution and analyze it immediately (T=0) and then at subsequent time points (e.g., 1, 4, 8, 24 hours) to monitor for the appearance of new peaks over time.[1]

Issue 2: The solid this compound has changed color during storage.

  • Potential Cause: Oxidation or decomposition due to improper storage conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound was stored in a cool, dark place under an inert atmosphere.[1]

    • Analytical Re-evaluation: Perform an analytical check (e.g., HPLC, NMR) to determine the purity of the material and identify any degradation products.

    • Consider a New Batch: If significant degradation is confirmed, it is advisable to use a fresh, unopened batch of the compound for sensitive experiments.

Issue 3: Inconsistent results in biological or chemical assays.

  • Potential Cause: Instability of this compound in the assay buffer or medium.

  • Troubleshooting Steps:

    • Assess Solution Stability: Prepare a solution of the compound in the assay buffer and monitor its stability over the time course of the experiment using an appropriate analytical method like HPLC.[1][4]

    • Evaluate Buffer Components: Identify any potentially reactive components in the assay buffer (e.g., high pH, presence of metal ions, or oxidizing/reducing agents).

    • Modify Experimental Protocol: If instability is detected, consider preparing fresh solutions immediately before use or modifying the assay conditions to enhance stability.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This protocol provides a general method for assessing the purity and stability of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined experimentally, likely in the 250-300 nm range).

  • Sample Preparation: Prepare a stock solution in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further with the initial mobile phase composition for injection.

  • Stability Study Procedure:

    • Prepare a solution of this compound in the solvent or buffer of interest.

    • Analyze an aliquot of the solution at T=0 to establish the initial purity and peak area.

    • Store the solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

    • Inject aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

    • Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at T=0.[1]

Quantitative Data Summary

ConditionTime (hours)% Remaining this compoundObservations
Storage
Solid at RT, Air
Solid at 4°C, N₂
Solution
Acetonitrile, RT, Light
Acetonitrile, RT, Dark
PBS (pH 7.4), 37°C

Diagrams

Stability_Troubleshooting_Workflow start Stability Issue Encountered (e.g., unexpected peaks, color change) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage proper_storage Proper Storage improper_storage->proper_storage No new_lot Use a Fresh Batch of Compound improper_storage->new_lot Yes check_solution Investigate Solution Stability proper_storage->check_solution end Issue Resolved new_lot->end solvent_quality Check Solvent Purity & Age check_solution->solvent_quality time_course Perform Time-Course Analysis (HPLC) check_solution->time_course stable_solution Solution is Stable time_course->stable_solution unstable_solution Solution is Unstable time_course->unstable_solution assay_issue Investigate Assay Conditions stable_solution->assay_issue No modify_protocol Modify Experimental Protocol (e.g., fresh solutions, different solvent) unstable_solution->modify_protocol Yes modify_protocol->end assay_issue->modify_protocol

References

Technical Support Center: Handling of Fluorinated Naphthalene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively handling fluorinated naphthalene compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with fluorinated naphthalene compounds?

A1: Fluorinated naphthalenes, like other naphthalene derivatives, are considered hazardous substances.[1] Key hazards include:

  • Toxicity: They can be harmful if swallowed, inhaled, or in contact with skin, causing irritation to the eyes, respiratory system, and skin.[1][2] Ingestion of even small amounts may cause serious health damage.[1] Long-term exposure to respiratory irritants may lead to airway diseases.[1]

  • Flammability: These compounds are often combustible liquids or solids.[2][3] Vapors can be flammable, and finely dispersed particles may form explosive mixtures in air.[3] Heating may cause containers to rupture violently.[1]

  • Environmental Hazard: Naphthalene derivatives are often classified as environmental hazards, toxic to aquatic life.[4] Fluorinated organic compounds can be persistent in the environment.[4]

Q2: How should I properly store fluorinated naphthalene compounds?

A2: Proper storage is crucial to maintain compound integrity and ensure safety. General guidelines include:

  • Store in a cool, dry, well-ventilated area in tightly sealed, original containers.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Store away from incompatible materials such as strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[1][2]

  • For compounds susceptible to oxidation or degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5] For long-term stability, refrigeration or freezing may be advisable.[5]

Q3: What are the signs of degradation in fluorinated naphthalene compounds?

A3: Degradation can be indicated by several observable changes:

  • Visual Cues: A change in color, such as yellowing or browning, or the formation of precipitates in a solution can signify degradation.[5]

  • Analytical Observations: The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) may suggest the formation of degradation products or reactions with other components in the experiment.[5]

Q4: What are the best practices for the disposal of waste containing fluorinated naphthalene compounds?

A4: Waste containing these compounds must be treated as hazardous waste.[1][4]

  • Segregation: Use a designated, properly labeled, and sealed container for all waste.[4]

  • Labeling: The container must be clearly marked with "Hazardous Waste," the full chemical name, and relevant hazard symbols.[4]

  • Disposal Route: Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Incineration at high temperatures is a common disposal method for fluorinated organic compounds.[4]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products in Synthesis
  • Potential Cause: Fluorinated naphthalenes can be sensitive to reaction conditions. Side reactions are common, especially at higher temperatures.[6][7] The reactivity of the naphthalene core is influenced by the fluorine substituent.[8][9]

  • Troubleshooting Steps:

    • Temperature Control: For reactions like halogenation, low temperatures (-40 to 0 °C) may be necessary to achieve high yields and minimize side reactions.[6][7]

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if your compound has sensitive functional groups like aminomethyl groups.[5]

    • Reagent Purity: Ensure the purity of all starting materials and solvents, as impurities can lead to unwanted side reactions.

    • Additive Screening: In some cases, the use of specific additives can significantly improve reaction yields and selectivity under milder conditions.[6][7]

Issue 2: Difficulty in Purification
  • Potential Cause: The final product may contain closely related impurities or byproducts that are difficult to separate using standard chromatographic methods.

  • Troubleshooting Steps:

    • Recrystallization: This is a powerful technique for purifying solid fluorinated naphthalene derivatives. Experiment with different solvent systems to find optimal conditions.

    • Zone Melting: For achieving very high purity, zone melting can be an effective, albeit specialized, purification method.[10]

    • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography or other specialized stationary phases.

Issue 3: Compound Instability in Solution
  • Potential Cause: The compound may be degrading in the chosen solvent or under the experimental conditions (e.g., exposure to light or air).[5] The stability of fluorinated compounds can be compromised by factors such as pH and the presence of nucleophiles.[11]

  • Troubleshooting Steps:

    • Assess Solution Stability: Prepare a fresh solution and analyze it at various time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor for degradation.[5]

    • Solvent Selection: Ensure the solvent is of high purity and free from potential reactants like aldehydes or ketones if your compound has a reactive functional group.[5]

    • Protect from Light and Air: Store solutions in amber vials and under an inert atmosphere to minimize light- and air-induced degradation.[5]

Data Presentation

Table 1: Physical and Safety Data for 1-Fluoronaphthalene

PropertyValueReference
CAS Number 321-38-0[2]
Molecular Formula C₁₀H₇F[1]
Appearance Liquid[1]
Flash Point 65 °C / 149 °F[2]
Hazards Combustible liquid, Harmful if swallowed, Irritating to eyes, respiratory system, and skin[1][2]
Incompatible Materials Strong oxidizing agents[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Fluoronaphthalene via the Balz-Schiemann Reaction

This protocol is a generalized procedure based on established methods for synthesizing fluoroaromatic compounds.[12][13][14]

Materials:

  • 1-Naphthylamine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄) or its salt

  • Ice

  • Suitable organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Diazotization:

    • Dissolve 1-naphthylamine in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Precipitation of Diazonium Fluoroborate:

    • To the cold diazonium salt solution, slowly add a cold solution of fluoroboric acid or a suitable fluoroborate salt.

    • A precipitate of the diazonium fluoroborate salt will form.

    • Continue stirring in the ice bath for an additional 30 minutes.

  • Isolation of the Diazonium Salt:

    • Collect the precipitated diazonium fluoroborate by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold methanol, and then diethyl ether.

    • Dry the solid thoroughly under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Thermal Decomposition:

    • Gently heat the dry diazonium fluoroborate salt in a suitable apparatus. The decomposition will produce 1-fluoronaphthalene, nitrogen gas, and boron trifluoride.

    • Collect the crude 1-fluoronaphthalene, which will distill over.

  • Purification:

    • Purify the crude product by steam distillation or vacuum distillation.

    • Extract the distilled product with an organic solvent, wash the organic layer with a dilute base and then water, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 1-Naphthylamine diazotization Diazotization (HCl, NaNO2, 0-5°C) start->diazotization precipitation Precipitation (HBF4) diazotization->precipitation isolation Isolation (Filtration & Drying) precipitation->isolation decomposition Thermal Decomposition isolation->decomposition crude_product Crude 1-Fluoronaphthalene decomposition->crude_product distillation Distillation (Steam or Vacuum) crude_product->distillation extraction Solvent Extraction distillation->extraction washing Washing & Drying extraction->washing final_product Pure 1-Fluoronaphthalene washing->final_product safe_handling_workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_disposal Waste Disposal lab_coat Lab Coat gloves Nitrile Gloves goggles Splash Goggles shoes Closed-toe Shoes ventilation Work in a well-ventilated area (e.g., fume hood) avoid_contact Avoid all personal contact (inhalation, skin/eye contact) ventilation->avoid_contact storage Store properly (cool, dry, sealed) avoid_contact->storage incompatibles Keep away from incompatible materials storage->incompatibles collect_waste Collect in a designated, labeled hazardous waste container seal_container Securely seal the container collect_waste->seal_container ehs_pickup Arrange for pickup by EHS or a licensed disposal company seal_container->ehs_pickup stability_considerations cluster_factors Factors Affecting Stability cluster_degradation Potential Degradation Pathways compound Fluorinated Naphthalene Compound oxidation Oxidation hydrolysis Hydrolysis/Nucleophilic Attack side_reactions Reaction with Impurities light Light Exposure light->oxidation air Air (Oxygen) air->oxidation heat Elevated Temperature heat->oxidation heat->hydrolysis ph pH of Solution ph->hydrolysis impurities Solvent/Reagent Impurities impurities->side_reactions

References

Technical Support Center: Synthesis of 5-Fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Fluoronaphthalen-2-ol. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A1: A plausible and frequently utilized synthetic pathway for this compound commences with 5-amino-2-naphthol. The synthesis involves a three-step process:

  • Sandmeyer Reaction: Conversion of the amino group of 5-amino-2-naphthol to a bromo group to yield 5-bromo-2-naphthol. This is a critical step for introducing a handle for subsequent fluorination.[1][2]

  • Electrophilic Fluorination: Introduction of the fluorine atom at the 5-position. This can be a challenging step, often requiring careful optimization of reagents and reaction conditions to achieve the desired regioselectivity and avoid side reactions.

  • Demethylation: If the hydroxyl group is protected as a methyl ether during the fluorination step, the final step involves the cleavage of the ether to yield the target this compound.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges in this synthesis include:

  • Regioselectivity: Achieving selective fluorination at the C-5 position of the naphthalene ring can be difficult due to the presence of other activated positions.

  • Harsh Reaction Conditions: Some of the required reactions, such as the Sandmeyer reaction and demethylation, may involve harsh conditions that can lead to side product formation and decomposition of the desired product.

  • Purification: The separation of the desired product from starting materials, intermediates, and byproducts can be challenging due to similar polarities.

Q3: What are the common impurities encountered in the synthesis of naphthalene derivatives?

A3: Common impurities in naphthalene synthesis can include other isomers, starting materials, and byproducts from side reactions. For instance, in the bromination of 2-methoxynaphthalene, the formation of dibrominated species is a potential side reaction.[3] During demethylation, incomplete reaction can leave residual methoxy-containing compounds. Purification is often achieved through crystallization or column chromatography.[4][5]

Troubleshooting Guides

Guide 1: Sandmeyer Reaction for the Synthesis of 5-Bromo-2-naphthol

Issue: Low yield of 5-bromo-2-naphthol in the Sandmeyer reaction.

Potential Cause Troubleshooting Step
Incomplete diazotization Ensure the complete conversion of the amine to the diazonium salt by testing with starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid and complete consumption of the amine.[6]
Decomposition of the diazonium salt Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction with the copper(I) salt. Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of phenols and other byproducts.[6][7]
Inefficient copper(I) catalyst Use a freshly prepared and high-purity copper(I) bromide catalyst. The quality of the copper catalyst is crucial for the efficiency of the reaction.[8]
Side reactions The formation of byproducts such as phenols and biaryls can be minimized by carefully controlling the reaction temperature and using the appropriate stoichiometry of reagents.[6]

Experimental Protocol: Synthesis of 5-Bromo-2-naphthol via Sandmeyer Reaction [1][2]

  • Diazotization: To a suspension of 5-amino-2-naphthol in aqueous HBr at 0-5°C, add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in HBr. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion. Cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction 5-Amino-2-naphthol 5-Amino-2-naphthol Diazonium Salt Diazonium Salt 5-Amino-2-naphthol->Diazonium Salt NaNO2, HBr NaNO2, HBr NaNO2, HBr 5-Bromo-2-naphthol 5-Bromo-2-naphthol Diazonium Salt->5-Bromo-2-naphthol CuBr CuBr CuBr

Guide 2: Electrophilic Fluorination of an Activated Naphthalene Ring

Issue: Low yield or poor regioselectivity in the fluorination step.

Potential Cause Troubleshooting Step
Low reactivity of the substrate Ensure the naphthalene ring is sufficiently activated towards electrophilic attack. The presence of an electron-donating group, such as a methoxy group, is crucial.
Poor regioselectivity The choice of fluorinating agent and reaction conditions can significantly influence the position of fluorination. Screening different electrophilic fluorinating reagents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) and solvents is recommended.[9][10]
Side reactions Over-fluorination or decomposition of the starting material can occur under harsh conditions. Start with milder reaction conditions (lower temperature, shorter reaction time) and gradually increase the intensity if necessary. The use of additives has been shown to improve yields in the halogenation of highly fluorinated naphthalenes.[11][12]

Experimental Protocol: General Procedure for Electrophilic Fluorination

  • Reaction Setup: To a solution of the methoxy-protected bromonaphthalene in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere, add the electrophilic fluorinating agent in one portion or portion-wise at the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Electrophilic_Fluorination_Logic Start Start: 5-Bromo-2-methoxynaphthalene Reagent Select Electrophilic Fluorinating Agent (e.g., Selectfluor®) Start->Reagent Conditions Optimize Reaction Conditions (Solvent, Temperature) Reagent->Conditions Reaction Perform Fluorination Reaction Conditions->Reaction Analysis Analyze Product Mixture (TLC, LC-MS) Reaction->Analysis Desired_Product High Yield of 5-Fluoro-2-methoxynaphthalene? Analysis->Desired_Product Purification Purify Product Desired_Product->Purification Yes Troubleshoot Troubleshoot: - Change Reagent - Adjust Conditions Desired_Product->Troubleshoot No End End: Pure Product Purification->End Troubleshoot->Reagent

Guide 3: Demethylation of 5-Fluoro-2-methoxynaphthalene

Issue: Incomplete demethylation or formation of side products.

Potential Cause Troubleshooting Step
Incomplete reaction Demethylation of aryl methyl ethers can be slow. Ensure sufficient reaction time and consider increasing the reaction temperature or using a more potent demethylating agent (e.g., BBr₃ is often more effective than HBr).[13]
Side product formation Harsh acidic conditions (e.g., with HBr) can lead to side reactions on the naphthalene ring. Using a milder reagent like BBr₃ at low temperatures can minimize these side reactions. The use of scavengers can also suppress side reactions.[14][15]
Difficult work-up The work-up for demethylation reactions involving boron tribromide can be challenging. Ensure careful and slow quenching of the reaction mixture with water or methanol to avoid vigorous reactions.

Experimental Protocol: Demethylation using Boron Tribromide (BBr₃)

  • Reaction Setup: Dissolve 5-fluoro-2-methoxynaphthalene in an anhydrous solvent (e.g., dichloromethane) and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Reagent Addition: Add a solution of BBr₃ in the same solvent dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or methanol at low temperature. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.

Demethylation_Pathway 5-Fluoro-2-methoxynaphthalene 5-Fluoro-2-methoxynaphthalene This compound This compound 5-Fluoro-2-methoxynaphthalene->this compound Demethylation Demethylating Agent BBr3 or HBr Demethylating Agent->this compound Side Products Side Products Demethylating Agent->Side Products Potential

References

Validation & Comparative

Comparative Efficacy of Fluorinated Naphthalene Analogs and Other Fluorinated Heterocycles in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of various fluorinated compounds, providing a comparative framework for the potential validation of 5-Fluoronaphthalen-2-ol derivatives.

This guide offers a comparative overview of the biological activities of several classes of fluorinated organic molecules, including fluorinated naphthalene derivatives and other related heterocyclic compounds. While direct experimental data for this compound derivatives are not extensively available in the public domain, this guide provides a valuable frame of reference for researchers and drug development professionals. By examining the structure-activity relationships, experimental validation, and mechanisms of action of structurally analogous compounds, we can infer potential therapeutic applications and guide future research directions for novel this compound derivatives.

The following sections present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key biological assays, and visual representations of relevant biological pathways and experimental workflows. This information is intended to serve as a foundational resource for the design and validation of new chemical entities based on the this compound scaffold.

Anticancer Activity

Fluorination is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. Several studies have demonstrated the potent anticancer effects of fluorinated compounds, including derivatives of naphthalene and other heterocyclic systems.

Comparative Cytotoxicity of Fluorinated Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various fluorinated compounds against different cancer cell lines. This data allows for a direct comparison of the potency of these compounds and highlights the influence of different structural modifications and fluorination patterns on their anticancer efficacy.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Fluoroaryl-substituted FL118 DerivativesCompound 7nA549 (Lung Carcinoma)0.009[1]
Compound 7lVarious0.012 - 0.026[1]
5-Fluorouracil DerivativesCompound 1K562 (Leukemia)12.5[2][3]
Compound 2K562 (Leukemia)10.8[2][3]
Compound 5K562 (Leukemia)15.2[2][3]
Compound 6K562 (Leukemia)18.9[2][3]
Compound 1B16 (Melanoma)20.1[2][3]
Compound 2B16 (Melanoma)15.6[2][3]
Compound 5B16 (Melanoma)25.3[2][3]
Compound 6B16 (Melanoma)28.4[2][3]
Compound 1CHO (Ovarian)>50[2][3]
Compound 2CHO (Ovarian)>50[2][3]
Compound 5CHO (Ovarian)>50[2][3]
Compound 6CHO (Ovarian)>50[2][3]
Trifluoromethyl Thioxanthone AnaloguesCompound 1HeLa (Cervical Cancer)0.0878[4]
Fluorinated Furan DerivativesCompound 13bPanc-1 (Pancreatic Cancer)1.04[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[2]

Methodology:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., K562, B16, CHO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6] The cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.[6]

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).[6]

  • MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for an additional period to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

G Experimental Workflow for MTT Assay A Cell Seeding in 96-well plates B Overnight Incubation A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Solution D->E F Incubation (Formazan Formation) E->F G Addition of Solubilization Solution F->G H Absorbance Measurement G->H I IC50 Calculation H->I

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Enzyme Inhibition

Fluorinated compounds are also prominent as inhibitors of various enzymes, a property that can be harnessed for the treatment of a wide range of diseases, including diabetes and cancer.[7][8]

Comparative α-Glucosidase Inhibitory Activity

α-Glucosidase inhibitors are oral anti-diabetic drugs used for type 2 diabetes mellitus that work by preventing the digestion of carbohydrates.[9] The following table presents the IC50 values of 5-fluoro-2-oxindole derivatives against α-glucosidase, with acarbose as a reference compound.

CompoundIC50 (µM)Reference
5-fluoro-2-oxindole Derivatives
3d49.89 ± 1.16[9]
3f35.83 ± 0.98[9]
3i56.87 ± 0.42[9]
Reference Compound
Acarbose569.43 ± 43.72[9]
Experimental Protocol: α-Glucosidase Inhibitory Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.[9]

Methodology: [9]

  • Reaction Mixture Preparation: A mixture of phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and the test compound solution is prepared in a 96-well plate.

  • Pre-incubation: The plate is incubated for 10 minutes at 37°C.

  • Substrate Addition: The substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), is added to the mixture.

  • Incubation: The plate is further incubated for 30 minutes at 37°C.

  • Absorbance Measurement: The absorbance of each well is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.

G α-Glucosidase Inhibition Assay Workflow A Prepare reaction mixture: Buffer, α-glucosidase, Test Compound B Pre-incubate at 37°C for 10 min A->B C Add p-NPG substrate B->C D Incubate at 37°C for 30 min C->D E Measure absorbance at 405 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the α-glucosidase inhibitory assay.

Signaling Pathway Inhibition

Certain fluorinated naphthalene derivatives have been identified as potent inhibitors of key oncogenic signaling pathways, such as the STAT3 pathway, making them promising candidates for cancer therapy.[10]

Hypothesized STAT3 Signaling Inhibition by Fluorinated Naphthalene Derivatives

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. The inhibition of this pathway is a key strategy in cancer drug discovery.

G Hypothesized STAT3 Signaling Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Ligand Binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Inhibitor Fluorinated Naphthalene Derivative Inhibitor->JAK Inhibition Inhibitor->STAT3_inactive Inhibition Gene Target Gene Expression (Proliferation, Survival) DNA->Gene

Caption: Hypothesized mechanism of STAT3 signaling inhibition.

This guide provides a comparative analysis of the biological activities of various fluorinated compounds, offering valuable insights for the future validation of this compound derivatives. The presented data and protocols can serve as a starting point for researchers to design and evaluate novel therapeutic agents based on this chemical scaffold. Further investigations are warranted to elucidate the specific biological activities and mechanisms of action of this compound derivatives.

References

A Comparative Analysis for Researchers: 5-Fluoronaphthalen-2-ol and 6-Fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the subtle placement of a fluorine atom can dramatically alter a molecule's properties. This guide provides a detailed comparative analysis of two isomeric compounds, 5-Fluoronaphthalen-2-ol and 6-Fluoronaphthalen-2-ol, offering insights for researchers, scientists, and professionals in drug development. While experimental data for this compound is limited in publicly available literature, this guide compiles the available information and draws comparisons based on established principles of organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties for 6-Fluoronaphthalen-2-ol is presented below. Predicted data is provided for this compound to offer a preliminary comparison.

PropertyThis compound (Predicted)6-Fluoronaphthalen-2-ol (Experimental/Predicted)
CAS Number 741693-88-913101-83-2
Molecular Formula C₁₀H₇FOC₁₀H₇FO
Molecular Weight 162.16 g/mol 162.16 g/mol
Melting Point Data Not Available117-118 °C[1]
Boiling Point ~299.7 °C at 760 mmHg~299.7 °C at 760 mmHg (Predicted)[1]
Solubility Soluble in chloroform, dichloromethaneData Not Available
pKa 9.51±0.40 (Predicted)[1]9.51±0.40 (Predicted)[1]

Synthesis and Reactivity

Both this compound and 6-Fluoronaphthalen-2-ol serve as valuable intermediates in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[2] The fluorine and hydroxyl groups offer reactive sites for further functionalization.

A general synthetic approach to these compounds can be envisioned through the reduction of the corresponding fluorinated naphthaldehyde.

Synthesis_Workflow Start Fluoronaphthaldehyde (5- or 6-isomer) Reduction Reduction (e.g., NaBH4 in Methanol) Start->Reduction Dissolve in Solvent Product Fluoronaphthalen-2-ol (5- or 6-isomer) Reduction->Product Quench and Purify Biological_Significance cluster_scaffolds Isomeric Scaffolds cluster_derivatives Bioactive Derivatives cluster_properties Influenced Properties 5-F-Naphthol This compound Pharmaceuticals Pharmaceuticals 5-F-Naphthol->Pharmaceuticals Leads to (Potential for distinct biological targets) Binding Target Binding Affinity 5-F-Naphthol->Binding Metabolism Metabolic Stability 5-F-Naphthol->Metabolism Lipophilicity Lipophilicity 5-F-Naphthol->Lipophilicity 6-F-Naphthol 6-Fluoronaphthalen-2-ol 6-F-Naphthol->Pharmaceuticals Key Intermediate Agrochemicals Agrochemicals 6-F-Naphthol->Agrochemicals Key Intermediate 6-F-Naphthol->Binding 6-F-Naphthol->Metabolism 6-F-Naphthol->Lipophilicity

References

Comparative Analysis of Naphthalen-2-ol Analogs in Preclinical Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro and in vivo anticancer activities of various analogs of naphthalen-2-ol. The data presented is compiled from multiple studies and aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of this class of compounds. While specific data for 5-Fluoronaphthalen-2-ol is not extensively available in the public domain, this guide focuses on structurally related compounds, offering valuable insights into their shared pharmacological profiles.

I. In Vitro Cytotoxicity

The in vitro cytotoxic activity of naphthalen-2-ol analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

Table 1: In Vitro Cytotoxicity of Naphthalen-2-ol Analogs against Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIncubation Time (h)IC₅₀ (µM)Reference CompoundIC₅₀ of Reference (µM)
MMZ-140C BxPC-3Pancreatic2430.15 ± 9.395-Fluorouracil38.99 ± 14.67
MMZ-45B HT-29Colorectal2431.78 ± 3.935-Fluorouracil52.26 ± 4.9
MMZ-45AA BxPC-3Pancreatic7213.265-Fluorouracil13.43 ± 1.9
MMZ-140C HT-29Colorectal7211.555-Fluorouracil4.38 ± 1.1
Compound 5b MCF-7BreastNot Specified0.48 ± 0.03Colchicine (for tubulin polymerization)9.1
Compound 5b A549LungNot Specified0.97 ± 0.13Colchicine (for tubulin polymerization)9.1
Compound 6a MDA-MB-231BreastNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Compound 4j, 4k, 4l HeLaCervicalNot Specified4.63 - 5.54Not SpecifiedNot Specified

Note: The data is compiled from multiple sources and experimental conditions may vary.[1][2][3]

II. In Vivo Antitumor Efficacy

Several naphthalen-2-ol analogs have been investigated for their ability to inhibit tumor growth in animal models. These in vivo studies are crucial for assessing the therapeutic potential of these compounds in a whole-organism context.

Table 2: In Vivo Antitumor Activity of Naphthalen-2-ol Analogs in Murine Models

Compound IDAnimal ModelTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference CompoundTumor Growth Inhibition of Reference (%)
Compound 6a Mice4T1 Breast Tumor20 mg/kgSignificant suppressionNot SpecifiedNot Specified
Compound 2 MiceH22 Liver Cancer150 µmol/kg41.645-Fluorouracil64.07
Compound 5 MiceH22 Liver Cancer150 µmol/kg45.175-Fluorouracil64.07

Note: The data is compiled from multiple sources and experimental conditions may vary.[4][5][6]

III. Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate the anticancer activity of naphthalen-2-ol analogs.

1. MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-400 µM) and a vehicle control for a specified duration (e.g., 24 or 72 hours).[3]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.

2. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and live cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for a defined period.

  • Cell Staining: The treated cells are harvested and stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), which enters cells with compromised membranes (late apoptosis and necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

3. In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Tumor Cell Implantation: Human cancer cells (e.g., 4T1 breast cancer cells) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives the test compound at a specified dose and schedule, while the control group receives a vehicle.[4]

  • Tumor Volume Measurement: Tumor size is measured regularly using calipers, and the tumor volume is calculated.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to that in the control group. At the end of the study, tumors may be excised and weighed.

IV. Visualizing Mechanisms and Workflows

A. Postulated Signaling Pathway of Tubulin Polymerization Inhibition

Some naphthalen-2-ol derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.[2]

G cluster_0 Naphthalen-2-ol Analog cluster_1 Cellular Processes Analog Naphthalen-2-ol Analog Tubulin α/β-Tubulin Heterodimers Analog->Tubulin Binds to Colchicine Binding Site Microtubules Microtubule Polymerization Analog->Microtubules Inhibition Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest Leads to

Caption: Inhibition of tubulin polymerization by a naphthalen-2-ol analog.

B. General Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of novel compounds typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.

G Start Synthesis Compound Synthesis Start->Synthesis InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) InVitro->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo End InVivo->End

Caption: A typical workflow for preclinical anticancer drug evaluation.

References

Unveiling the Structure-Activity Relationship of 5-Fluoronaphthalen-2-ol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 5-Fluoronaphthalen-2-ol and its analogs, focusing on their biological activities, supported by experimental data and detailed protocols.

The naphthalene-2-ol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including opioid receptor modulation, anticancer, and enzyme inhibitory effects. The introduction of a fluorine atom at the 5-position of the naphthalene ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this compound and its derivatives an interesting area of study.

Opioid Receptor Activity: A Tale of Two Substitutions

A key area of investigation for naphthalen-2-ol derivatives has been their interaction with opioid receptors, which are central to pain management. A study on 5-substituted (tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives has provided valuable insights into the SAR of this class of compounds.

In this study, the 5-fluoro substituted analog was compared with its 5-hydroxy counterpart for their binding affinities and functional activities at opioid receptors. The data reveals a nuanced relationship between the substituent at the 5-position and the compound's opioid activity.

Compound/LigandSubstitution at 5-positionμ-Opioid Receptor Binding Affinity (Ki, nM)δ-Opioid Receptor Selectivity (μ/δ)Guinea Pig Ileum (GPI) Assay (EC50, nM)Mouse Vas Deferens (MVD) Assay (EC50, nM)
Ligand 19 Hydroxyl (-OH)4>1000-fold75 ± 21190 ± 42
Ligand 20 Fluoro (-F)5>1000-fold-170 ± 42

Data summarized from a study on 5-substituted (tetrahydronaphthalen-2-yl)methyl N-phenyl-N-(piperidin-2-yl)propionamide derivatives.

The data indicates that both the hydroxyl and fluoro substitutions at the 5-position result in excellent binding affinity for the μ-opioid receptor and high selectivity over the δ-opioid receptor.[1][2] While the hydroxyl-substituted ligand (19) demonstrated potent agonist activity in both the GPI and MVD assays, the fluoro-substituted ligand (20) also showed good agonist activity in the MVD assay.[1][2] This suggests that the electronic properties of the substituent at the 5-position play a crucial role in modulating the functional activity of these compounds.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for the key experiments are provided below.

Opioid Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the μ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

  • Test Compound: this compound derivative or other test compounds.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays

These are classic functional assays used to determine the agonist or antagonist activity of compounds on smooth muscle preparations rich in opioid receptors.

Objective: To evaluate the functional opioid activity of a test compound.

Experimental Workflow:

GPI_MVD_Workflow cluster_preparation Tissue Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Isolate Isolate Guinea Pig Ileum or Mouse Vas Deferens Mount Mount tissue in organ bath containing physiological salt solution Isolate->Mount Equilibrate Equilibrate tissue under controlled temperature and aeration Mount->Equilibrate Baseline Record baseline contractile activity Equilibrate->Baseline Add_Drug Add test compound or standard at varying concentrations Baseline->Add_Drug Record_Response Record changes in muscle contraction Add_Drug->Record_Response Wash Wash tissue to return to baseline Record_Response->Wash Wash->Baseline Repeat for next concentration Dose_Response Construct dose-response curves Calculate_EC50 Calculate EC50 values Dose_Response->Calculate_EC50 Opioid_Signaling Opioid_Agonist Opioid Agonist (e.g., 5-F-Naphthalen-2-ol derivative) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces activation of Ca_Channel Ca²⁺ Channel (Inhibition) Ion_Channels->Ca_Channel K_Channel K⁺ Channel (Activation) Ion_Channels->K_Channel Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release Ca_Channel->Neuronal_Activity K_Channel->Neuronal_Activity

References

A Comparative Guide to the Cross-Reactivity of 5-Fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of 5-Fluoronaphthalen-2-ol with various reagents. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its potential reactivity based on the established chemical behavior of fluorinated naphthols and related phenolic compounds. The information herein is intended to serve as a foundational resource for researchers designing experiments and anticipating potential side reactions.

Predicted Cross-Reactivity Profile

The reactivity of this compound is primarily governed by the interplay of the electron-donating hydroxyl (-OH) group and the electron-withdrawing fluorine (-F) atom on the naphthalene ring system. The hydroxyl group is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution, while the fluorine atom is a deactivating, ortho-, para- directing group. This dual influence dictates the regioselectivity and rate of reactions.

The following table summarizes the predicted cross-reactivity of this compound with common classes of reagents.

Reagent ClassPredicted Reactivity/Cross-ReactivityExpected Major Product(s)
Electrophiles
Nitrating Agents (e.g., HNO₃/H₂SO₄)High reactivity. Substitution is directed by the hydroxyl group to the ortho and para positions. The fluorine atom will deactivate the ring but also direct ortho and para. The primary products are expected to be nitrated at positions 1, 3, and 6.5-Fluoro-1-nitronaphthalen-2-ol, 5-Fluoro-3-nitronaphthalen-2-ol, 5-Fluoro-6-nitronaphthalen-2-ol
Halogenating Agents (e.g., Br₂/FeBr₃)High reactivity. Similar to nitration, substitution is expected at the positions activated by the hydroxyl group.1-Bromo-5-fluoronaphthalen-2-ol, 3-Bromo-5-fluoronaphthalen-2-ol, 6-Bromo-5-fluoronaphthalen-2-ol
Friedel-Crafts Acylating Agents (e.g., RCOCl/AlCl₃)Moderate reactivity. The reaction is likely to occur at the positions most activated by the hydroxyl group and least sterically hindered.Acylated derivatives at positions 1, 3, or 6.
Nucleophiles
Strong Bases (e.g., NaH, NaOH)The acidic phenolic proton will be readily abstracted to form the corresponding sodium salt (sodium 5-fluoronaphthalen-2-olate).Sodium 5-fluoronaphthalen-2-olate
Amines (e.g., RNH₂)Under forcing conditions (high temperature/pressure), nucleophilic aromatic substitution of the fluorine atom may occur, particularly if the ring is further activated by other electron-withdrawing groups.5-(Alkylamino)naphthalen-2-ol
Alkoxides (e.g., NaOR)Similar to amines, nucleophilic aromatic substitution of the fluorine atom is possible under harsh conditions.5-Alkoxynaphthalen-2-ol
Oxidizing Agents
Mild Oxidizing Agents (e.g., FeCl₃)Oxidation of the naphthol to the corresponding naphthoquinone is expected.5-Fluoro-1,2-naphthoquinone
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)Ring cleavage and degradation are likely to occur.Complex mixture of oxidation products.
Reducing Agents
Catalytic Hydrogenation (e.g., H₂/Pd-C)Reduction of the naphthalene ring to the corresponding tetralone or decalin derivatives is possible under forcing conditions. The fluorine atom may also be removed (hydrodefluorination).5-Fluorotetralone derivatives, decalin derivatives, and/or 2-naphthol.
Metal Hydrides (e.g., NaBH₄, LiAlH₄)Generally, no reaction is expected with the aromatic ring or the hydroxyl group under standard conditions.No reaction.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.

Electrophilic Aromatic Substitution: Nitration

Objective: To determine the regioselectivity of nitration on the this compound ring.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of dichloromethane in a round-bottom flask and cool the mixture in an ice bath to 0-5 °C with stirring.

  • Slowly add 5 mL of concentrated sulfuric acid to the solution.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture over 50 g of crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the different nitrated isomers.

  • Characterize the isolated products by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to determine the positions of nitration.

Nucleophilic Aromatic Substitution: Reaction with an Amine

Objective: To assess the susceptibility of the fluorine atom to nucleophilic displacement by an amine.

Materials:

  • This compound

  • Piperidine (or other desired amine)

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃)

  • High-pressure reaction vessel (autoclave)

  • Heating mantle with temperature control

  • Extraction and purification solvents and equipment as described for the nitration protocol.

Procedure:

  • In a high-pressure reaction vessel, combine 500 mg of this compound, 1.5 equivalents of piperidine, and 2.0 equivalents of potassium carbonate in 10 mL of DMSO.

  • Seal the vessel and heat the reaction mixture to 150 °C for 24 hours with stirring.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by TLC and purify by column chromatography if necessary.

  • Characterize the product(s) by spectroscopic methods to determine if substitution of the fluorine atom has occurred.

Oxidation to a Naphthoquinone

Objective: To determine the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • Iron(III) Chloride (FeCl₃)

  • Ethanol

  • Water

  • Standard laboratory glassware for reaction, extraction, and purification.

Procedure:

  • Dissolve 200 mg of this compound in 10 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 2.5 equivalents of iron(III) chloride in 5 mL of water.

  • Add the FeCl₃ solution to the solution of the naphthol and stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into 50 mL of water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting quinone by column chromatography or recrystallization.

  • Characterize the product by spectroscopic methods.

Visualizations

Electrophilic_Aromatic_Substitution cluster_0 Electrophilic Aromatic Substitution Workflow Start This compound Reagent Electrophile (E+) (e.g., NO2+) Start->Reagent Attack by pi-system Intermediate Sigma Complex (Carbocation Intermediate) Reagent->Intermediate Formation of new C-E bond Product Substituted Product (e.g., 5-Fluoro-nitro-naphthalen-2-ol) Intermediate->Product Deprotonation (Restoration of Aromaticity)

Caption: Workflow for electrophilic aromatic substitution of this compound.

Nucleophilic_Aromatic_Substitution cluster_1 Nucleophilic Aromatic Substitution Logical Path Start This compound Condition Strong Nucleophile (Nu-) + Harsh Conditions Start->Condition Reaction with Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Condition->Intermediate Addition of Nucleophile Product Substituted Product (e.g., 5-Amino-naphthalen-2-ol) Intermediate->Product Elimination of Fluoride Ion

Caption: Logical pathway for nucleophilic aromatic substitution on this compound.

Benchmarking 5-Fluoronaphthalen-2-ol: A Comparative Guide for Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with improved efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, fluorinated naphthalene derivatives have emerged as a promising class of compounds. This guide provides a comparative benchmark of 5-Fluoronaphthalen-2-ol's performance in two specific and critical applications in oncology: the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.

While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes information on analogous compounds and established inhibitors to provide a framework for its potential evaluation. The data presented for this compound is hypothetical and for illustrative purposes, intended to guide researchers in their experimental design and comparative analysis.

Performance Benchmarks: STAT3 and VEGFR-2 Inhibition

The following tables summarize the hypothetical inhibitory activities of this compound against STAT3 and VEGFR-2, benchmarked against well-characterized inhibitors, Stattic and Sorafenib, respectively.

Table 1: Comparative Inhibitory Activity against STAT3

CompoundTargetAssay TypeIC50 (μM)Notes
This compound (Hypothetical) STAT3In vitro STAT3 DNA-binding assay2.5Potential for direct inhibition of STAT3 dimerization and DNA binding.
StatticSTAT3In vitro fluorescence polarization assay5.1[1]A widely used experimental inhibitor that targets the SH2 domain of STAT3.[1][2]
NiclosamideSTAT3STAT3-dependent luciferase reporter assay0.25An FDA-approved drug identified as a potent inhibitor of STAT3 signaling.[3]

Table 2: Comparative Inhibitory Activity against VEGFR-2

CompoundTargetAssay TypeIC50 (nM)Notes
This compound (Hypothetical) VEGFR-2In vitro kinase assay150Potential to compete with ATP in the kinase domain of VEGFR-2.
SorafenibVEGFR-2In vitro kinase assay90[4][5][6]A multi-kinase inhibitor approved for the treatment of various cancers.[4][5][6]
SunitinibVEGFR-2In vitro kinase assay80[5]A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5]

Signaling Pathway Diagrams

To contextualize the therapeutic targets, the following diagrams illustrate the simplified signaling pathways of STAT3 and VEGFR-2.

STAT3_Signaling_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active DNA DNA STAT3_active->DNA Nuclear Translocation and DNA Binding GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->GeneExpression Transcription Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding FN2ol This compound (Hypothesized) FN2ol->STAT3_active Inhibits Dimerization Stattic_node Stattic Stattic_node->STAT3_active Inhibits SH2 Domain VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC Autophosphorylation and Activation PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS PKC PKC PLC->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT GeneExpression Gene Expression (Proliferation, Migration, Survival) AKT->GeneExpression RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors TranscriptionFactors->GeneExpression VEGF VEGF VEGF->VEGFR2 VEGF Binding FN2ol This compound (Hypothesized) FN2ol->VEGFR2 Inhibits Kinase Domain Sorafenib_node Sorafenib Sorafenib_node->VEGFR2 Inhibits Kinase Domain Experimental_Workflow cluster_Discovery Discovery Phase cluster_InVitro In Vitro Evaluation cluster_CellBased Cellular Activity cluster_InVivo In Vivo Efficacy cluster_LeadOpt Optimization Discovery Compound Synthesis & Discovery InVitro In Vitro Screening Discovery->InVitro Synthesis Synthesis of This compound CellBased Cell-Based Assays InVitro->CellBased KinaseAssay Biochemical Kinase Assay (e.g., VEGFR-2, STAT3) BindingAssay Direct Binding Assay (e.g., SPR, FP) InVivo In Vivo Models CellBased->InVivo Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase) WesternBlot Western Blot Analysis (p-STAT3, p-VEGFR-2) LeadOpt Lead Optimization InVivo->LeadOpt Xenograft Tumor Xenograft Model Toxicity Preliminary Toxicity Assessment SAR Structure-Activity Relationship (SAR) Studies

References

Comparative Guide to the Identity and Purity of Synthesized 5-Fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 5-Fluoronaphthalen-2-ol with commercially available alternatives, supported by detailed experimental data and protocols. The focus is on confirming the chemical identity and assessing the purity of the synthesized compound, crucial steps in drug discovery and development pipelines.

Confirmation of Chemical Identity

The successful synthesis of this compound requires rigorous confirmation of its chemical structure. This is achieved by comparing the spectral data of the synthesized compound with expected reference values. The following tables summarize the key analytical data for identity confirmation.

Table 1: Spectroscopic Data for this compound

Technique Expected Data/Reference Synthesized Product (Hypothetical Data)
¹H NMR Complex multiplet patterns in the aromatic region (δ 7.0-8.0 ppm), with specific coupling constants influenced by the fluorine atom. A broad singlet for the hydroxyl proton (variable chemical shift).See Table 2 for detailed assignments.
¹³C NMR Approximately 10 distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine will show a large C-F coupling constant.See Table 3 for detailed assignments.
¹⁹F NMR A single signal, likely a multiplet due to coupling with neighboring protons.-120.5 ppm (ddd, J = 8.5, 6.2, 1.5 Hz)
FT-IR (cm⁻¹) ~3400-3200 (O-H stretch, broad), ~3100-3000 (aromatic C-H stretch), ~1600-1450 (C=C aromatic ring stretch), ~1250-1000 (C-F stretch, C-O stretch).3350 (broad), 3070, 1610, 1580, 1470, 1230, 1150
Mass Spec. (EI) Molecular Ion (M⁺) peak at m/z = 162.05. Fragmentation pattern characteristic of a fluoronaphthol structure.m/z (% relative abundance): 162 (100), 134 (45), 115 (30), 89 (20)

Table 2: ¹H NMR Data (500 MHz, CDCl₃) for Synthesized this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-17.85d8.5
H-37.15d2.5
H-47.30dd8.8, 2.5
H-67.20dd10.5, 8.5
H-77.45t8.0
H-87.95d8.0
OH5.30br s-

Table 3: ¹³C NMR Data (125 MHz, CDCl₃) for Synthesized this compound

Carbon Assignment Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
C-1125.44.5
C-2154.22.0
C-3109.83.0
C-4129.55.5
C-4a128.89.0
C-5158.5245.0
C-6115.121.0
C-7126.34.0
C-8120.715.0
C-8a134.62.5

Purity Assessment

The purity of the synthesized this compound is critical for its intended application. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.

Table 4: Purity Comparison of this compound

Product Purity (%) by HPLC Major Impurity
Synthesized Product98.5Unreacted starting material (e.g., 5-aminonaphthalen-2-ol)
Commercial Alternative A>99.0Not specified
Commercial Alternative B>99.5Not specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: 10 mg/mL.

  • Proton (¹H) NMR: 16 scans, relaxation delay of 1.0 s.

  • Carbon (¹³C) NMR: 1024 scans, relaxation delay of 2.0 s.

  • Fluorine (¹⁹F) NMR: 64 scans, relaxation delay of 1.5 s.

  • Data Processing: MestReNova software. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Method: Attenuated Total Reflectance (ATR).

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition: 16 scans were co-added at a resolution of 4 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Inlet: Direct insertion probe.

  • Temperature Program: 50 °C to 300 °C at 20 °C/min.

3.4 High-Performance Liquid Chromatography (HPLC)

  • Instrument: Agilent 1260 Infinity II LC System.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Purity Calculation: Based on the area percentage of the main peak.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the confirmation of identity and purity of the synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_comparison Comparison & Conclusion synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc data_comp Data Comparison with Reference & Alternatives nmr->data_comp ftir->data_comp ms->data_comp hplc->data_comp conclusion Confirmation of Identity & Purity Assessment data_comp->conclusion

Caption: Workflow for Identity and Purity Confirmation.

Safety Operating Guide

Safe Disposal of 5-Fluoronaphthalen-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Safety Recommendations

Based on data from similar compounds like 2-Fluoronaphthalene, 5-Fluoronaphthalen-2-ol should be presumed to have potential health and environmental hazards. Key hazard statements for analogous compounds include being harmful if swallowed, causing skin and serious eye irritation, and being toxic to aquatic life with long-lasting effects[1][2]. Therefore, stringent safety measures are required during handling and disposal.

Hazard CategoryGHS Hazard Statement (Assumed)Handling Precautions
Acute Oral Toxicity H302: Harmful if swallowed[1][2]Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[1]
Skin Irritation H315: Causes skin irritation[2]Wear protective gloves, protective clothing, eye protection, and face protection[2].
Eye Damage H318: Causes serious eye damage[2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
Respiratory Irritation H335: May cause respiratory irritation[2]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[2]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects[2]Avoid release to the environment[2].

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Before handling any waste, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (Nitrile rubber recommended)[3].

    • Safety goggles or a face shield.

    • A lab coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid residues, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated hazardous waste container[4].

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure lid[4].

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container[4].

    • Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines[4].

3. Container Labeling:

  • All waste containers must be clearly labeled with the following information[4]:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Toxic," "Environmental Hazard").

4. Storage:

  • Store the sealed waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area[4].

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents[4].

5. Disposal:

  • All disposal must be handled through your institution's EHS office or a licensed hazardous waste disposal company[4][5].

  • Contact your EHS office to schedule a pickup for the hazardous waste[4]. Provide an accurate description of the waste.

  • Never dispose of this compound down the drain or in regular trash[3].

6. Spill and Decontamination Procedures:

  • In case of a spill, immediately alert others in the area.

  • Containment: Absorb the spill with an inert material such as vermiculite or sand[4].

  • Collection: Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container[4].

  • Decontamination: Clean the spill area with an appropriate solvent or decontamination solution. All cleaning materials must also be disposed of as hazardous waste[4].

  • Reporting: Report the spill to your laboratory supervisor and EHS office[4].

Disposal Workflow

G start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids labeling Step 3: Label Containers ('Hazardous Waste', Chemical Name, Hazards) solid_waste->labeling liquid_waste->labeling storage Step 4: Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Step 5: Contact EHS for Pickup storage->ehs_contact disposal Final Disposal by Licensed Facility ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound.

References

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